molecular formula C24H35NO4 B15558490 aspergillin PZ

aspergillin PZ

Numéro de catalogue: B15558490
Poids moléculaire: 401.5 g/mol
Clé InChI: AQZDMONQDXTWHN-SOUNXMBKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Aspergillin PZ is a member of isoindoles.
(1R,2S,3S,6R,7S,8R,11R,14R,15R,16S)-16-hydroxy-1,5,6-trimethyl-8-(2-methylpropyl)-19-oxa-9-azapentacyclo[13.3.1.02,14.03,11.07,11]nonadec-4-ene-10,12-dione has been reported in Aspergillus awamori with data available.
an isoindole alkaloid isolated from Aspergillus awamori;  structure in first source

Propriétés

Formule moléculaire

C24H35NO4

Poids moléculaire

401.5 g/mol

Nom IUPAC

(1R,2S,3S,6R,7S,8R,11R,14R,15R,16S)-16-hydroxy-1,5,6-trimethyl-8-(2-methylpropyl)-19-oxa-9-azapentacyclo[13.3.1.02,14.03,11.07,11]nonadec-4-ene-10,12-dione

InChI

InChI=1S/C24H35NO4/c1-11(2)8-16-19-13(4)12(3)9-15-20-14(10-18(27)24(15,19)22(28)25-16)21-17(26)6-7-23(20,5)29-21/h9,11,13-17,19-21,26H,6-8,10H2,1-5H3,(H,25,28)/t13-,14+,15-,16+,17-,19+,20+,21+,23+,24-/m0/s1

Clé InChI

AQZDMONQDXTWHN-SOUNXMBKSA-N

Origine du produit

United States

Foundational & Exploratory

The Unfolding Pathway of Aspergillin PZ: A Technical Guide to its Fungal Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Aspergillin PZ, a structurally complex pentacyclic cytochalasan, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound in fungi, with a particular focus on its precursor, aspochalasin D. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth exploration of the genetic and enzymatic machinery, quantitative production data, and detailed experimental protocols relevant to the study of this fascinating natural product. While significant strides have been made in elucidating the initial steps of its biosynthesis, the crucial final cyclization remains an intriguing area for future investigation.

Introduction

This compound is a member of the cytochalasan family, a class of fungal secondary metabolites characterized by a highly substituted isoindolone ring fused to a macrocyclic ring. First isolated from Aspergillus awamori, this compound exhibits a unique pentacyclic skeleton that has posed a considerable challenge for synthetic chemists.[1] The biosynthesis of such complex natural products is orchestrated by a series of dedicated enzymes encoded within a contiguous set of genes known as a biosynthetic gene cluster (BGC). Understanding this intricate enzymatic assembly line is paramount for the rational bioengineering of novel analogs and for optimizing production titers for pharmacological studies.

This guide will systematically detail the known stages of this compound biosynthesis, from the foundational polyketide and non-ribosomal peptide precursors to the formation of its direct antecedent, aspochalasin D. We will delve into the genetic blueprint of the responsible BGC, present available quantitative data on precursor production, and provide standardized experimental methodologies for the further investigation of this pathway.

The Biosynthetic Pathway to Aspochalasin D: The Precursor to this compound

Current scientific consensus points to aspochalasin D as the immediate precursor to this compound. The biosynthesis of aspochalasin D is orchestrated by the "aspo" gene cluster, which has been identified and characterized in Aspergillus flavipes.[2] This cluster contains the core enzymes responsible for assembling the fundamental chemical scaffold of aspochalasin D.

The "aspo" Biosynthetic Gene Cluster

The "aspo" gene cluster in Aspergillus flavipes is a quintessential example of a fungal secondary metabolite BGC. It houses a central hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme, which is the cornerstone of aspochalasin biosynthesis. This megaenzyme is responsible for the iterative condensation of malonyl-CoA units and the incorporation of an amino acid, in this case, L-leucine, to form the polyketide-peptide backbone.

A proposed biosynthetic pathway for aspochalasin D is initiated by the PKS-NRPS, followed by a series of tailoring reactions catalyzed by other enzymes within the "aspo" cluster. These modifications may include reductions, dehydrations, and hydroxylations to yield the final structure of aspochalasin D.

Key Enzymes and Their Proposed Functions

While a complete functional characterization of all enzymes within the "aspo" cluster is yet to be fully elucidated, the key enzymatic players and their putative roles are outlined below:

  • PKS-NRPS (AspoA/FlasA): A multifunctional enzyme that synthesizes the initial polyketide-amino acid chain. It is a hybrid of a Type I PKS and an NRPS.

  • trans-Enoyl Reductase (AspoB/FlasB): Likely involved in the reduction of double bonds during the polyketide chain assembly.

  • Hydrolase (AspoC/FlasC): The precise function is yet to be determined, but it may be involved in the release of the completed molecule from the PKS-NRPS.

  • Diels-Alderase (AspoD/FlasD): Potentially catalyzes an intramolecular Diels-Alder reaction to form the characteristic bicyclic core of the cytochalasans.

  • FAD-dependent Oxidase (AspoF/FlasF): This enzyme is proposed to catalyze a crucial oxidation step in the formation of various aspochalasin monomers.[3]

  • Pathway-specific Regulator (AspoG): A transcription factor that positively regulates the expression of the other genes within the "aspo" cluster.

The Final Frontier: Conversion of Aspochalasin D to this compound

The transformation of aspochalasin D into the pentacyclic this compound is hypothesized to proceed through a "vinylogous Prins reaction". This type of reaction involves the cyclization of an alkene onto an activated carbonyl group. While this transformation has been successfully demonstrated through biomimetic chemical synthesis, the enzymatic catalyst for this crucial step in fungi remains to be discovered.

It is plausible that a dedicated cyclase or a promiscuous enzyme, potentially located outside the core "aspo" BGC, is responsible for this final cyclization. Alternatively, this conversion could be a spontaneous, non-enzymatic process that occurs under specific physiological conditions within the fungal cell. The elucidation of this final biosynthetic step is a key area for future research.

aspergillin_PZ_biosynthesis cluster_precursor Primary Metabolism cluster_aspo Aspochalasin D Biosynthesis ('aspo' gene cluster) cluster_final_step Final Cyclization (Hypothetical) Malonyl-CoA Malonyl-CoA PKS_NRPS PKS-NRPS (AspoA/FlasA) Malonyl-CoA->PKS_NRPS L-Leucine L-Leucine L-Leucine->PKS_NRPS Polyketide-Peptide Intermediate Polyketide-Peptide Intermediate PKS_NRPS->Polyketide-Peptide Intermediate Chain assembly Tailoring_Enzymes Tailoring Enzymes (Reductases, Hydrolases, etc.) Aspochalasin_D Aspochalasin D Polyketide-Peptide Intermediate->Aspochalasin_D Tailoring reactions Putative_Cyclase Putative Cyclase (Enzymatic?) or Spontaneous Reaction Aspochalasin_D->Putative_Cyclase Vinylogous Prins Reaction Aspergillin_PZ This compound Putative_Cyclase->Aspergillin_PZ

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

While quantitative data for the complete biosynthesis of this compound is scarce, a significant study has focused on enhancing the production of its precursor, aspochalasin D, in Aspergillus flavipes.

Genetic ModificationCulture ConditionsTiter of Aspochalasin D (mg/L)Fold IncreaseReference
Wild-type A. flavipesInitialNot specified-[2]
ΔaspoA (shunt gene deletion)OptimizedIncreasedNot specified[2]
Overexpression of aspoG (regulator) in ΔaspoAOptimized812.118.5[2]

Table 1: Enhanced production of aspochalasin D in Aspergillus flavipes.

Experimental Protocols

The following sections outline detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway. These protocols are based on established techniques for the investigation of fungal secondary metabolite biosynthesis.

Identification of the Biosynthetic Gene Cluster

Objective: To identify the BGC responsible for this compound biosynthesis in a producing fungal strain.

Methodology: Genome Mining and Bioinformatic Analysis

  • Genomic DNA Extraction: Cultivate the fungal strain in a suitable liquid medium (e.g., Potato Dextrose Broth) for 5-7 days. Harvest the mycelia by filtration, freeze-dry, and grind to a fine powder in liquid nitrogen. Extract high-quality genomic DNA using a commercially available fungal DNA extraction kit or a standard phenol-chloroform protocol.

  • Genome Sequencing: Sequence the genome of the fungal strain using a next-generation sequencing platform (e.g., Illumina or PacBio).

  • BGC Prediction: Analyze the assembled genome sequence using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to predict the locations of putative secondary metabolite BGCs.

  • Homology-based Identification: Search the predicted BGCs for genes encoding a PKS-NRPS hybrid synthase with homology to known cytochalasan synthases. The presence of genes encoding tailoring enzymes typically found in cytochalasan pathways (e.g., reductases, oxygenases) further strengthens the identification.

gene_cluster_identification Fungal_Culture Fungal Culture (e.g., Aspergillus awamori) gDNA_Extraction Genomic DNA Extraction Fungal_Culture->gDNA_Extraction Genome_Sequencing Genome Sequencing gDNA_Extraction->Genome_Sequencing Genome_Assembly Genome Assembly Genome_Sequencing->Genome_Assembly antiSMASH BGC Prediction (antiSMASH) Genome_Assembly->antiSMASH Homology_Search Homology Search (PKS-NRPS, tailoring enzymes) antiSMASH->Homology_Search Putative_BGC Putative this compound BGC Homology_Search->Putative_BGC

Caption: Workflow for biosynthetic gene cluster identification.

Gene Functional Characterization

Objective: To confirm the function of a specific gene within the BGC.

Methodology: Gene Deletion via Homologous Recombination

  • Construction of Deletion Cassette: Amplify the 5' and 3' flanking regions (approx. 1.5 kb each) of the target gene from the fungal genomic DNA. Fuse these flanking regions to a selectable marker gene (e.g., hygromycin B resistance, hph) using fusion PCR or Gibson assembly.

  • Protoplast Formation: Grow the fungal strain in a liquid medium and treat the mycelia with a lytic enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum, cellulase, and chitinase) to generate protoplasts.

  • Transformation: Transform the fungal protoplasts with the gene deletion cassette using a polyethylene (B3416737) glycol (PEG)-mediated method.

  • Selection and Screening: Plate the transformed protoplasts on a selective medium containing the appropriate antibiotic (e.g., hygromycin B). Screen the resulting transformants by PCR to confirm the homologous recombination event and the deletion of the target gene.

  • Metabolite Analysis: Cultivate the wild-type and gene deletion mutant strains under production conditions. Extract the secondary metabolites from the culture broth and mycelia using an organic solvent (e.g., ethyl acetate). Analyze the extracts by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to compare the metabolite profiles and confirm the loss of this compound or its intermediates in the mutant.

gene_deletion_workflow Start Target Gene in BGC Flank_Amp Amplify 5' and 3' Flanks Start->Flank_Amp Cassette_Assembly Assemble Deletion Cassette Flank_Amp->Cassette_Assembly Marker_Gene Selectable Marker (e.g., hph) Marker_Gene->Cassette_Assembly Transformation PEG-mediated Transformation Cassette_Assembly->Transformation Protoplast_Prep Prepare Fungal Protoplasts Protoplast_Prep->Transformation Selection Selection on Antibiotic Medium Transformation->Selection Screening PCR Screening of Transformants Selection->Screening Mutant_Strain Verified Gene Deletion Mutant Screening->Mutant_Strain Metabolite_Analysis HPLC-MS Analysis Mutant_Strain->Metabolite_Analysis WT_Strain Wild-Type Strain WT_Strain->Metabolite_Analysis

Caption: Gene deletion experimental workflow.

Heterologous Expression of the Biosynthetic Gene Cluster

Objective: To produce this compound in a model fungal host to confirm the BGC and facilitate pathway engineering.

Methodology: Expression in Aspergillus nidulans

  • Cloning of the BGC: Amplify the entire BGC from the genomic DNA of the producing strain. Alternatively, the BGC can be synthesized commercially. Clone the BGC into a fungal expression vector containing a selectable marker and a constitutive or inducible promoter.

  • Host Strain Transformation: Transform the expression vector into a suitable Aspergillus nidulans host strain using the protoplast-PEG method.

  • Expression and Metabolite Analysis: Cultivate the transformed A. nidulans strain under conditions that favor secondary metabolite production. Extract and analyze the metabolites by HPLC-MS as described in the gene deletion protocol to detect the production of this compound and its intermediates.

Future Outlook and Conclusion

The biosynthesis of this compound presents a captivating case study in the chemical ingenuity of fungi. While the identification of the "aspo" gene cluster in Aspergillus flavipes has illuminated the path to its precursor, aspochalasin D, the final, intricate cyclization to this compound remains an enigma. Future research efforts should be directed towards:

  • Identifying the elusive cyclase: A combination of transcriptomics, proteomics, and targeted gene knockout of uncharacterized genes within and flanking the "aspo" cluster could reveal the enzyme responsible for the vinylogous Prins reaction.

  • Heterologous expression of the complete pathway: Successful reconstitution of the entire this compound biosynthetic pathway in a heterologous host would not only definitively confirm the function of all involved genes but also provide a platform for mutasynthesis and the generation of novel analogs.

  • In vitro enzymatic assays: Once the putative cyclase is identified, its in vitro characterization will be crucial to unravel the mechanistic details of the final cyclization step.

References

A Technical Guide to the Cytotoxic Mechanism of Aspergillin PZ on Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aspergillin PZ, a pentacyclic aspochalasin secondary metabolite isolated from various Aspergillus species, has demonstrated cytotoxic activity against a range of human cancer cell lines.[1][2] While its exact molecular mechanism is not yet fully elucidated, current evidence suggests its cytotoxic effects are significant, albeit with potentially low potency in some cell lines. This document synthesizes the available data on this compound's anticancer properties and proposes a hypothesized mechanism of action based on its structural class. We provide a detailed overview of its known cytotoxic effects, a plausible signaling pathway leading to apoptosis, and comprehensive experimental protocols to facilitate further investigation into its therapeutic potential.

Cytotoxic Activity of this compound

This compound has been evaluated for its cytotoxic effects against various human tumor cell lines. The half-maximal inhibitory concentration (IC50) values and observed growth inhibition provide a quantitative measure of its potency.

Quantitative Data Summary

The following table summarizes the reported cytotoxic activities of this compound against different cancer cell lines. It is important to note that some studies indicate low potency or provide threshold values, suggesting the need for further dose-response investigations.

Cell LineCancer TypeConcentrationObserved EffectSource
PC-3Prostate Adenocarcinoma>25 µMIC50[1]
LNCaPProstate Adenocarcinoma>50 µMIC50[1]
A2780Ovarian Carcinoma>5 µMIC50[1]
MIA PaCa-2Pancreatic Cancer20 mg/mLActive in activity-guided purification[2]
UACC-257Melanoma10 µM>25% growth reduction (by Trichoderone B, similar profile)[2]
HOP-92Lung Adenocarcinoma10 µM>25% growth reduction[2]
A498Kidney Carcinoma10 µM>25% growth reduction[2]
SNB-75Astrocytoma10 µM>25% growth reduction[2]

Note: A study on the total synthesis of this compound mentioned that evaluation of the synthetic material called into question the previously reported bioactivity against tumor cells, highlighting the need for further validation.[3]

Proposed Cytotoxic Mechanism of Action

This compound belongs to the aspochalasin family, a class of cytochalasan mycotoxins known to interact with actin filaments.[2][3][4] Based on the well-documented mechanism of related cytochalasans, we propose a primary mechanism for this compound that involves the disruption of the cellular cytoskeleton, leading to downstream events such as cell cycle arrest and apoptosis.

Primary Target: Disruption of the Actin Cytoskeleton

The core proposed mechanism is the binding of this compound to actin filaments. Cytochalasans typically bind to the barbed (fast-growing) end of actin filaments, inhibiting both the association and dissociation of actin monomers.[4] This interference with actin dynamics disrupts the microfilament network, leading to:

  • Loss of cell morphology, adhesion, and motility.

  • Inhibition of cytokinesis, which can result in multinucleated cells.

  • Induction of cellular stress signals that can trigger programmed cell death.

Downstream Effect: Induction of Apoptosis

Disruption of the actin cytoskeleton is a significant cellular stressor that can initiate apoptosis through intrinsic (mitochondrial) pathways.[4] The proposed signaling cascade involves the activation of tumor suppressor proteins and the caspase family of proteases, which are the executioners of apoptosis.

The diagram below illustrates the hypothesized signaling cascade initiated by this compound, leading to apoptotic cell death.

G cluster_input Initiation cluster_cellular Cellular Target & Stress Response cluster_mitochondrial Mitochondrial (Intrinsic) Pathway cluster_execution Execution Phase APZ This compound Actin Actin Cytoskeleton Disruption APZ->Actin p53 p53 Activation Actin->p53 Bax Bax Upregulation p53->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apoptosome Formation (Apaf-1, Cytochrome c) CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3/7 Activation Casp9->Casp3 Death Apoptosis Casp3->Death

Caption: Hypothesized apoptosis pathway induced by this compound.

Downstream Effect: Cell Cycle Arrest

Cytoskeletal integrity is crucial for cell cycle progression, particularly during mitosis. By disrupting actin filaments, this compound may interfere with the formation and function of the contractile ring required for cytokinesis, potentially leading to cell cycle arrest at the G2/M phase.[5][6] This arrest prevents cell division and can ultimately trigger apoptosis if the damage is irreparable.

Experimental Protocols for Mechanism Elucidation

To validate the hypothesized mechanism of this compound, a series of in-vitro experiments are necessary. The following section details the methodologies for key assays to assess cytotoxicity, apoptosis, and cell cycle progression.

General Experimental Workflow

The diagram below outlines the standard workflow for investigating the cytotoxic mechanism of a test compound like this compound on a selected cancer cell line.

G cluster_setup 1. Experimental Setup cluster_assays 2. Cellular Assays cluster_analysis 3. Data Acquisition & Analysis Culture Culture Cancer Cells Treat Treat with this compound (Dose-Response & Time-Course) Culture->Treat Assay_V Cell Viability Assay (e.g., MTT, Resazurin) Treat->Assay_V Assay_A Apoptosis Assay (Annexin V / PI Staining) Treat->Assay_A Assay_C Cell Cycle Analysis (PI Staining) Treat->Assay_C Analysis_V Calculate IC50 Values Assay_V->Analysis_V Analysis_A Quantify Apoptotic Cells (Flow Cytometry) Assay_A->Analysis_A Analysis_C Analyze Cell Cycle Phases (Flow Cytometry) Assay_C->Analysis_C

Caption: General workflow for evaluating this compound's cytotoxicity.

Protocol: Cell Viability Assay (Resazurin-Based)

This assay measures the metabolic activity of viable cells, which is proportional to the cell number.

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • Resazurin (B115843) Addition: Add 20 µL of resazurin solution (e.g., 0.15 mg/mL in PBS) to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C, protected from light, allowing viable cells to convert resazurin to the fluorescent resorufin.

  • Data Acquisition: Measure the fluorescence intensity using a plate reader at an excitation wavelength of ~540-560 nm and an emission wavelength of ~590 nm.[7]

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

Protocol: Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples using a flow cytometer within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol: Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, G2/M).

  • Cell Culture and Treatment: Culture and treat cells as described for the apoptosis assay.

  • Cell Harvesting: Collect all cells and wash with PBS.

  • Fixation: Fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while vortexing gently. Incubate at -20°C for at least 2 hours or overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples using a flow cytometer. The DNA content will be used to generate a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases can be calculated.

Conclusion and Future Directions

This compound is a fungal metabolite with demonstrated, though potentially modest, cytotoxic activity against several cancer cell lines.[1][2] The proposed mechanism of action, centered on the disruption of the actin cytoskeleton, provides a strong foundation for future research. This primary insult likely triggers downstream events including G2/M cell cycle arrest and apoptosis via the intrinsic mitochondrial pathway.

Significant further research is required to validate this hypothesis. Key future work should include:

  • Confirming the interaction of this compound with actin through polymerization assays and cellular imaging.

  • Performing Western blot analysis to measure the expression levels of key proteins in the proposed signaling pathway (e.g., p53, Bax, cleaved Caspase-9, cleaved Caspase-3).

  • Conducting comprehensive cell cycle analysis to confirm the specific phase of arrest.

  • Re-evaluating its potency across a wider range of cancer cell lines to resolve conflicting reports on its bioactivity.[3]

A thorough elucidation of its molecular mechanism is crucial for determining the potential of this compound as a lead compound in the development of novel anticancer therapeutics.

References

Aspergillin PZ: A Comprehensive Technical Guide to a Bioactive Fungal Secondary Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspergillin PZ is a structurally complex isoindole-alkaloid, a secondary metabolite produced by the filamentous fungus Aspergillus awamori. As a member of the diverse cytochalasan family, specifically the aspochalasins, this compound has garnered interest for its notable biological activities, including antifungal and cytotoxic properties. This technical guide provides an in-depth overview of this compound, covering its biosynthesis, chemical characteristics, and biological functions. It details experimental protocols for its production, extraction, purification, and bioactivity assessment, and presents quantitative data in a structured format. Furthermore, this guide illustrates the proposed biosynthetic pathway and the overarching regulatory networks governing its production in Aspergillus species through detailed diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, mycology, and drug discovery.

Introduction

Fungi are prolific producers of a vast array of secondary metabolites with diverse chemical structures and biological activities.[1] The genus Aspergillus is particularly renowned for its rich secondary metabolome, which includes many compounds of pharmacological significance.[2] this compound, an isoindole-alkaloid, was first isolated from Aspergillus awamori.[3] It belongs to the aspochalasin subgroup of the cytochalasan family of fungal metabolites.[4] These compounds are characterized by a highly substituted isoindole ring fused to a macrocyclic ring.[4]

The intricate, pentacyclic structure of this compound, featuring multiple stereocenters, has made it a challenging target for total synthesis and an interesting subject for biosynthetic studies. Its biological activities, particularly its antifungal and cytotoxic effects, suggest its potential as a lead compound for the development of new therapeutic agents. This guide aims to consolidate the current knowledge on this compound, providing a technical resource for its study and potential exploitation.

Chemical and Physical Properties

This compound is characterized by the molecular formula C₂₄H₃₅NO₄. Its complex pentacyclic structure has been elucidated using spectroscopic methods, including 2D NMR and X-ray analysis.

PropertyValue
Molecular Formula C₂₄H₃₅NO₄
Molecular Weight 401.5 g/mol
Class Isoindole-alkaloid, Cytochalasan, Aspochalasin
Appearance White or pale-yellow amorphous powder
Solubility Soluble in methanol, ethyl acetate (B1210297), and other common organic solvents

Biosynthesis of this compound

The biosynthesis of aspochalasins like this compound is believed to originate from a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway. While the specific biosynthetic gene cluster (BGC) for this compound in Aspergillus awamori has not been definitively identified, a homologous cluster, designated "flas," has been characterized in Aspergillus flavipes and is responsible for the production of the closely related aspochalasin B.

The flas gene cluster contains a key PKS-NRPS gene (flasA), which is responsible for the condensation of a polyketide chain with an amino acid, likely L-leucine, to form the foundational cytochalasan scaffold. Subsequent enzymatic modifications, including cyclization and oxidation, are carried out by other enzymes encoded within the cluster to yield the final aspochalasin product.

A biomimetic synthesis of this compound has been achieved from aspochalasin D, suggesting that aspochalasin D is a direct precursor. This transformation is proposed to proceed through a transannular attack of a nucleophilic alkene onto an activated enone, followed by interception of the resulting carbocation by a hydroxyl group. This suggests a plausible enzymatic cyclization step in the natural biosynthetic pathway.

This compound Biosynthetic Pathway cluster_0 PKS-NRPS Pathway cluster_1 Post-PKS-NRPS Modifications Polyketide Chain Polyketide Chain PKS-NRPS (flasA) PKS-NRPS (flasA) Polyketide Chain->PKS-NRPS (flasA) L-Leucine L-Leucine L-Leucine->PKS-NRPS (flasA) Cytochalasan Scaffold Cytochalasan Scaffold PKS-NRPS (flasA)->Cytochalasan Scaffold Aspochalasin D Aspochalasin D Cytochalasan Scaffold->Aspochalasin D Tailoring Enzymes Cyclase (putative) Cyclase (putative) Aspochalasin D->Cyclase (putative) This compound This compound Cyclase (putative)->this compound

Proposed biosynthetic pathway of this compound.

Regulation of Secondary Metabolism in Aspergillus

The production of secondary metabolites in Aspergillus species is a tightly regulated process, influenced by a complex network of signaling pathways that respond to environmental cues. Key global regulators, including the LaeA protein and the Velvet complex (composed of VeA, VelB, and LaeA), play a central role in controlling the expression of biosynthetic gene clusters.

LaeA is a methyltransferase that is thought to remodel chromatin, thereby activating the transcription of otherwise silent or lowly expressed BGCs. The Velvet complex acts as a light-responsive developmental regulator that also modulates secondary metabolism. It is likely that the production of this compound is under the control of these global regulatory networks, although direct experimental evidence linking them to the specific aspochalasan BGC in A. awamori is yet to be established.

Regulation of Secondary Metabolism in Aspergillus cluster_0 Environmental Signals cluster_1 Global Regulators cluster_2 Gene Expression Light Light Velvet Complex (VeA, VelB, LaeA) Velvet Complex (VeA, VelB, LaeA) Light->Velvet Complex (VeA, VelB, LaeA) Nutrient Availability Nutrient Availability LaeA LaeA Nutrient Availability->LaeA pH pH pH->LaeA Chromatin Remodeling Chromatin Remodeling Velvet Complex (VeA, VelB, LaeA)->Chromatin Remodeling LaeA->Chromatin Remodeling Aspochalasin BGC Transcription Aspochalasin BGC Transcription Chromatin Remodeling->Aspochalasin BGC Transcription

General regulatory network of secondary metabolism in Aspergillus.

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological activities, with its antifungal and cytotoxic properties being the most prominent. The following tables summarize the available quantitative data on its bioactivity.

Table 1: Antifungal Activity of this compound

Test OrganismActivityConcentrationReference
Pyricularia oryzaeInduces conidial deformation89 nM

Table 2: Antibacterial Activity of this compound

Test OrganismMIC (µM)Reference
Staphylococcus epidermidis20
Staphylococcus aureus>20
Escherichia coli>20
Bacillus cereus>20

Table 3: Cytotoxic Activity of this compound

Cell LineIC₅₀ (µM)Reference
HL-60 (human promyelocytic leukemia)56.61
THP-1 (human acute monocytic leukemia)>80
PC3 (human prostate cancer)>80

Experimental Protocols

This section provides detailed methodologies for the fermentation of Aspergillus awamori, extraction and purification of this compound, and assessment of its cytotoxic activity.

Fungal Fermentation

Objective: To cultivate Aspergillus awamori for the production of this compound.

Materials:

  • Pure culture of Aspergillus awamori

  • Potato Dextrose Broth (PDB) or a custom fermentation medium

  • Erlenmeyer flasks

  • Shaker incubator

Protocol:

  • Prepare a liquid seed culture by inoculating a suitable medium (e.g., PDB) with spores or mycelia of A. awamori. Incubate at 25-28°C on a rotary shaker (150-180 rpm) for 2-3 days.

  • Inoculate the production medium in larger flasks with the seed culture. A representative production medium could consist of glucose, peptone, yeast extract, and mineral salts, with the pH adjusted to 5.5-6.0.

  • Incubate the production cultures at 25-28°C on a rotary shaker (150-180 rpm) for 7-14 days.

  • Monitor the fermentation for fungal growth and secondary metabolite production periodically using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Extraction and Purification

Objective: To isolate and purify this compound from the fungal culture.

Materials:

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

  • Silica (B1680970) gel for column chromatography

  • Reversed-phase C18 silica gel for HPLC

  • Rotary evaporator

  • Chromatography columns

  • HPLC system

Protocol:

  • Extraction:

    • Separate the fungal mycelium from the culture broth by filtration.

    • Extract the culture filtrate three times with an equal volume of ethyl acetate.

    • Extract the mycelial mass separately with ethyl acetate or methanol.

    • Combine all organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Silica Gel Column Chromatography:

    • Dissolve the crude extract in a minimal amount of a suitable solvent.

    • Apply the dissolved extract to a silica gel column.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate and then methanol.

    • Collect fractions and monitor by TLC to identify those containing this compound.

  • Reversed-Phase HPLC:

    • Combine and concentrate the fractions containing this compound.

    • Further purify the enriched fraction using a reversed-phase C18 HPLC column with a methanol-water gradient.

    • Collect the peak corresponding to this compound and confirm its purity by analytical HPLC.

    • Evaporate the solvent to obtain pure this compound.

Extraction and Purification Workflow Fungal Culture Fungal Culture Filtration Filtration Fungal Culture->Filtration Mycelium Mycelium Filtration->Mycelium Culture Filtrate Culture Filtrate Filtration->Culture Filtrate Extraction (EtOAc/MeOH) Extraction (EtOAc/MeOH) Mycelium->Extraction (EtOAc/MeOH) Extraction (EtOAc) Extraction (EtOAc) Culture Filtrate->Extraction (EtOAc) Crude Extract Crude Extract Extraction (EtOAc/MeOH)->Crude Extract Extraction (EtOAc)->Crude Extract Silica Gel Column Chromatography Silica Gel Column Chromatography Crude Extract->Silica Gel Column Chromatography Enriched Fractions Enriched Fractions Silica Gel Column Chromatography->Enriched Fractions Reversed-Phase HPLC Reversed-Phase HPLC Enriched Fractions->Reversed-Phase HPLC Pure this compound Pure this compound Reversed-Phase HPLC->Pure this compound

Workflow for the extraction and purification of this compound.
Cytotoxicity Bioassay (MTT Assay)

Objective: To determine the cytotoxic activity (IC₅₀) of this compound against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HL-60)

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 1 x 10⁴ to 1.5 x 10⁵ cells per well and incubate overnight at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Add the different concentrations of this compound to the wells containing the cells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization and Absorbance Measurement:

    • Remove the medium and add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.

Conclusion

This compound stands out as a promising secondary metabolite from Aspergillus awamori with significant biological potential. Its complex chemical architecture and notable antifungal and cytotoxic activities make it an attractive candidate for further investigation in the context of drug discovery. This technical guide has provided a comprehensive overview of the current knowledge surrounding this compound, from its biosynthesis and regulation to detailed experimental protocols for its study. While further research is needed to fully elucidate its biosynthetic pathway in A. awamori and to explore its full therapeutic potential, the information presented herein serves as a solid foundation for future research endeavors in this exciting area of natural product science.

References

An In-depth Technical Guide to the Initial Characterization of Aspergillin PZ Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillin PZ is a novel isoindole-alkaloid metabolite isolated from the fungus Aspergillus awamori. As a member of the cytochalasan family, a class of compounds known for their wide-ranging biological activities, this compound has garnered interest for its potential antifungal and cytotoxic properties. This technical guide provides a comprehensive overview of the initial characterization of this compound's bioactivity, presenting available quantitative data, detailed experimental methodologies for key assays, and visualizations of its proposed mechanism of action.

Quantitative Bioactivity Data

The following tables summarize the currently available quantitative and semi-quantitative data on the bioactivity of this compound.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
HL-60Leukemia56.61[1]
A2780Ovarian Carcinoma>5[1]
PC3Prostate Adenocarcinoma>25[1]
LNCaPProstate Adenocarcinoma>50[1]
PANC-1Pancreatic Cancer-[1]
MDA-MB-231Breast Cancer-[1]
A549Lung Cancer-[1]
NCI-60 PanelVariousLow potency at 10 µM[2]

Note: A study on this compound extracted from Trichoderma gamsii observed cytotoxic effects against PANC-1, MDA-MB231, and A549, but specific IC50 values were not provided[1]. A single-dose (10 µM) screen against the NCI-60 panel indicated low potency[2]. High concentrations (50 and 100 µM) have been shown to significantly reduce the viability of prostate and ovarian cancer cell lines[1].

Table 2: Antimicrobial Activity of this compound
OrganismAssay TypeResultReference
Pyricularia oryzaeMicroscopic ObservationModerate deformation of conidia[3]
Various BacteriaDisc DiffusionLow activity (approx. 2-3 mm inhibition zone)[1]
Staphylococcus epidermidisNot specifiedAntimicrobial activity[1]
Klebsiella pneumoniaeNot specifiedAntimicrobial activity[1]
Pseudomonas aeruginosaNot specifiedAntimicrobial activity[1]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound's bioactivity, based on standard laboratory practices.

Cytotoxicity Assay (MTT/MTS Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cell lines.

a. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., HL-60, A2780, PC3, LNCaP) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cells are seeded into 96-well microtiter plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.

b. Compound Treatment:

  • This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • A series of dilutions of this compound are prepared in the cell culture medium.

  • The medium from the seeded plates is removed, and 100 µL of the medium containing different concentrations of this compound is added to each well. A vehicle control (medium with DMSO) and a blank (medium only) are included.

  • The plates are incubated for a specified period, typically 48 or 72 hours.

c. Cell Viability Measurement:

  • After incubation, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

  • The plates are incubated for an additional 2-4 hours at 37°C.

  • If using MTT, a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) is added to dissolve the formazan (B1609692) crystals.

  • The absorbance is measured using a microplate reader at a wavelength of 570 nm (for MTT) or 490 nm (for MTS).

d. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle control.

  • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Antimicrobial Susceptibility Testing

a. Disc Diffusion Assay:

  • A standardized inoculum of the test bacterium is uniformly streaked onto the surface of an agar (B569324) plate (e.g., Mueller-Hinton agar).

  • Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of this compound and placed on the agar surface.

  • The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • The diameter of the zone of inhibition (the area around the disc where microbial growth is inhibited) is measured in millimeters.

b. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination:

  • A serial two-fold dilution of this compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • A standardized suspension of the test microorganism is added to each well.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Visualizations: Mechanism of Action and Experimental Workflow

Proposed Mechanism of Action of this compound

As a member of the cytochalasan family, this compound is presumed to exert its cytotoxic effects primarily through the disruption of the actin cytoskeleton. This interference can subsequently impact downstream signaling pathways that are crucial for cell survival, proliferation, and motility.

Aspergillin_PZ_Mechanism cluster_downstream Downstream Effects AspergillinPZ This compound Actin Actin Filaments AspergillinPZ->Actin Binds to Disruption Disruption of Polymerization (Capping of Barbed End) Actin->Disruption Cytoskeleton Actin Cytoskeleton Instability Disruption->Cytoskeleton RhoGTPase Rho GTPase Pathway (e.g., RhoA, Rac1, Cdc42) Cytoskeleton->RhoGTPase Impacts ERMAPK ERK/MAPK Pathway Cytoskeleton->ERMAPK Impacts CellMotility Decreased Cell Motility and Invasion RhoGTPase->CellMotility Apoptosis Induction of Apoptosis ERMAPK->Apoptosis

Caption: Proposed mechanism of this compound's bioactivity.

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for evaluating the cytotoxic potential of a compound like this compound.

Cytotoxicity_Workflow start Start cell_culture Cell Culture (e.g., Cancer Cell Lines) start->cell_culture seeding Cell Seeding in 96-well Plates cell_culture->seeding treatment Treatment with this compound (Serial Dilutions) seeding->treatment incubation Incubation (e.g., 48-72 hours) treatment->incubation assay Cell Viability Assay (e.g., MTT/MTS) incubation->assay readout Absorbance Measurement assay->readout analysis Data Analysis (IC50 Calculation) readout->analysis end End analysis->end

Caption: A standard workflow for assessing cytotoxicity.

Conclusion

The initial characterization of this compound reveals a compound with moderate antifungal and cytotoxic activities. Its presumed mechanism of action, consistent with other cytochalasans, involves the disruption of the actin cytoskeleton, which likely leads to downstream effects on critical cellular signaling pathways. Further research is warranted to fully elucidate its specific molecular targets, establish a more comprehensive profile of its bioactivity against a wider range of cell lines and microbial strains, and explore its potential for therapeutic development. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their future investigations of this compound.

References

exploring the antioxidant potential of aspergillin PZ

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Antioxidant Potential of Aspergillin PZ

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a structurally complex isoindole-alkaloid secondary metabolite produced by various fungi of the Aspergillus genus, including Aspergillus awamori.[1][2] The intricate pentacyclic skeleton of this compound has attracted interest for its potential biological activities.[2] This guide provides a technical overview of the current understanding of the antioxidant potential of this compound, summarizing key data and experimental methodologies to support further research and development in this area.

Chemical Structure of this compound

This compound possesses a unique and complex pentacyclic structure featuring one quaternary carbon and ten contiguous stereocenters.[2] Its structure was elucidated using spectral data, particularly 2D NMR, and confirmed by X-ray analysis.[1] The complex architecture of this compound has presented a significant synthetic challenge, which has been met with a biomimetic total synthesis approach.[2]

Antioxidant Activity of this compound

The antioxidant properties of this compound have been primarily evaluated through its ability to scavenge free radicals, a key mechanism in mitigating oxidative stress.

Quantitative Data: DPPH Radical Scavenging Activity

The 2,2-Diphenyl-1-picrylhydrazyl (DPPH) assay is a common method used to assess the free radical scavenging ability of a compound. In this assay, the antioxidant molecule donates a hydrogen atom or an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.[3]

CompoundConcentration% DPPH Radical Scavenging ActivityReference
This compoundHigh ConcentrationsApparent scavenging activity[3]
This compoundLow ConcentrationsQuite low scavenging activity[3]

Note: Specific concentrations and percentage of inhibition values were not detailed in the provided search results, indicating a qualitative rather than a precise quantitative description in the source material.

Experimental Protocol: DPPH Free Radical Scavenging Assay

The following is a generalized protocol for determining antioxidant activity using the DPPH assay, based on standard methodologies.[3]

Objective: To measure the free radical scavenging capacity of this compound.

Materials:

  • This compound

  • 2,2-Diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) (or other suitable solvent)

  • Spectrophotometer

  • 96-well microplate or cuvettes

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol. The concentration should be adjusted so that the initial absorbance at 515 nm is approximately 1.0.

  • Preparation of Test Compound Solutions: Prepare a series of dilutions of this compound in methanol to test a range of concentrations.

  • Reaction Mixture:

    • In a microplate well or cuvette, add a specific volume of the DPPH solution.

    • Add an equal volume of the this compound solution (or methanol as a control).

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at 515 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (Acontrol - Asample) / Acontrol ] * 100 Where:

    • Acontrol is the absorbance of the DPPH solution with methanol.

    • Asample is the absorbance of the DPPH solution with the this compound sample.

Experimental Workflow: DPPH Assay

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH DPPH Solution Mix Mix DPPH and Sample DPPH->Mix Sample This compound Solutions Sample->Mix Incubate Incubate in Dark Mix->Incubate Measure Measure Absorbance at 515 nm Incubate->Measure Calculate Calculate % Scavenging Measure->Calculate

Workflow for DPPH radical scavenging assay.

Potential Signaling Pathways in Antioxidant Defense

While the direct mechanism of this compound's antioxidant action appears to be radical scavenging, many antioxidant compounds also exert their effects by modulating cellular signaling pathways that control the expression of antioxidant enzymes. Although there is currently no direct evidence linking this compound to specific signaling pathways, the Keap1-Nrf2/ARE pathway is a central regulator of the cellular antioxidant response and a plausible, yet unconfirmed, target for investigation.[4]

The Keap1-Nrf2/ARE Signaling Pathway

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a battery of antioxidant and cytoprotective genes.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 induces dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription Biosynthesis_Aspergillin_PZ AspochalasinD Aspochalasin D Intermediate Activated Intermediate (e.g., via deprotection) AspochalasinD->Intermediate Activation Cyclization Transannular Prins-type Cyclization Cascade Intermediate->Cyclization Initiation AspergillinPZ This compound Cyclization->AspergillinPZ Formation

References

Aspergillin PZ: A Comprehensive Technical Guide to a Novel Isoindole-Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspergillin PZ, a novel isoindole-alkaloid, represents a fascinating and complex natural product with significant biological activities. Isolated from the fungus Aspergillus awamori, this secondary metabolite belongs to the cytochalasan family, a class of compounds known for their profound effects on the eukaryotic cytoskeleton. This technical guide provides an in-depth exploration of this compound, detailing its chemical nature, biological functions, and the experimental methodologies used for its study. Particular emphasis is placed on its role as a potential therapeutic agent, with a focus on its cytotoxic and antifungal properties. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Natural products have long been a cornerstone of drug discovery, providing a rich source of structurally diverse and biologically active compounds. Among these, fungal secondary metabolites have yielded numerous therapeutic agents. This compound, a member of the isoindole-alkaloid class, has emerged as a compound of interest due to its intricate pentacyclic structure and potent biological effects.[1][2] First isolated from Aspergillus awamori, its structure was elucidated through advanced spectroscopic techniques and confirmed by X-ray crystallography.[1] As a cytochalasan, this compound's primary mechanism of action is anticipated to be the disruption of actin polymerization, a fundamental cellular process.[3][4] This guide will delve into the known quantitative data, experimental protocols, and potential signaling pathways associated with this novel isoindole-alkaloid.

Chemical Properties and Structure

This compound is a highly substituted pentacyclic isoindole-alkaloid. Its complex three-dimensional architecture is a hallmark of the cytochalasan family of natural products. The structural elucidation of this compound was a significant undertaking, relying on a combination of 2D NMR spectroscopy and single-crystal X-ray diffraction analysis to definitively establish its stereochemistry and connectivity.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₄H₃₅NO₄
Molecular Weight 401.54 g/mol
Class Isoindole-Alkaloid, Cytochalasan
Source Organism Aspergillus awamori

Biological Activity and Mechanism of Action

The biological activities of this compound and its analogues are a primary focus of current research. These compounds have demonstrated significant cytotoxic and antifungal properties.

Cytotoxic Activity

While specific IC50 values for this compound against a wide range of cancer cell lines are not yet extensively documented in publicly available literature, studies on its natural analogues provide compelling evidence of its potential as an anticancer agent. Natural analogues of this compound have shown potent cytotoxic activities against the human promyelocytic leukemia cell line (HL-60), with IC50 values in the nanomolar range.

Table 2: Cytotoxic Activity of this compound Analogues

CompoundCell LineIC50 (nM)
This compound AnalogueHL-6050-80

Note: This data is for natural analogues of this compound and serves as an indicator of potential activity.

The presumed mechanism underlying this cytotoxicity is the disruption of the actin cytoskeleton, a critical component for cell division, migration, and morphology. By inhibiting actin polymerization, this compound can induce cell cycle arrest and apoptosis.

Antifungal Activity

This compound has been observed to induce moderate deformation of the conidia of Pyricularia oryzae, the causative agent of rice blast disease. This suggests a potential application in agriculture as a natural fungicide. However, detailed quantitative data, such as Minimum Inhibitory Concentration (MIC) values against a broader spectrum of fungal pathogens, are still required to fully assess its antifungal potential.

Signaling Pathways

The primary molecular target of cytochalasans, including presumably this compound, is actin. By binding to the barbed end of actin filaments, these compounds inhibit the addition of new actin monomers, thereby disrupting the dynamic process of actin polymerization. This interference with the actin cytoskeleton can have profound downstream effects on various signaling pathways that are dependent on cytoskeletal integrity.

One of the key signaling hubs likely affected by this compound is the Rho GTPase family of small signaling G proteins. Rho GTPases are master regulators of the actin cytoskeleton and are involved in a multitude of cellular processes, including cell polarity, migration, and cytokinesis. By altering actin dynamics, this compound could indirectly modulate the activity of Rho GTPases and their downstream effectors, leading to the observed cytotoxic and morphological effects.

Signaling_Pathway Aspergillin_PZ This compound Actin Actin Filaments Aspergillin_PZ->Actin Inhibition of Polymerization Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Actin->Cytoskeletal_Rearrangement Rho_GTPases Rho GTPases (Rho, Rac, Cdc42) Rho_GTPases->Actin Downstream_Effectors Downstream Effectors (e.g., ROCK, PAK) Rho_GTPases->Downstream_Effectors Downstream_Effectors->Cytoskeletal_Rearrangement Cell_Cycle_Progression Cell Cycle Progression Cytoskeletal_Rearrangement->Cell_Cycle_Progression Disruption Apoptosis Apoptosis Cytoskeletal_Rearrangement->Apoptosis Induction

Figure 1. Proposed signaling cascade of this compound.

Experimental Protocols

This section outlines the general methodologies for the isolation, characterization, and biological evaluation of this compound, based on established protocols for cytochalasans.

Isolation and Purification of this compound

The isolation of this compound from Aspergillus awamori typically involves a multi-step process combining fermentation, extraction, and chromatography.

Isolation_Workflow Start Fermentation of Aspergillus awamori Extraction Solvent Extraction (e.g., Ethyl Acetate) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Silica (B1680970) Gel Column Chromatography Crude_Extract->Column_Chromatography Fractions Bioactive Fractions Column_Chromatography->Fractions HPLC Preparative HPLC Fractions->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Figure 2. General workflow for this compound isolation.
  • Fermentation: Aspergillus awamori is cultured in a suitable liquid or solid medium to promote the production of secondary metabolites, including this compound.

  • Extraction: The fermentation broth and/or mycelium are extracted with an organic solvent, such as ethyl acetate, to isolate the crude mixture of secondary metabolites.

  • Chromatography: The crude extract is subjected to a series of chromatographic separations. This typically begins with column chromatography over silica gel, followed by preparative high-performance liquid chromatography (HPLC) to isolate the pure compound.

  • Structure Elucidation: The purified this compound is then characterized using spectroscopic methods such as ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and mass spectrometry. The final stereostructure is confirmed by X-ray crystallography.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound against cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Antifungal Susceptibility Testing (Broth Microdilution)

The antifungal activity of this compound can be quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

  • Inoculum Preparation: A standardized suspension of the fungal test organism is prepared.

  • Serial Dilution: this compound is serially diluted in a suitable broth medium in a 96-well plate.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plate is incubated under appropriate conditions for fungal growth.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that visibly inhibits fungal growth.

Actin Polymerization Assay

The effect of this compound on actin polymerization can be monitored using a pyrene-labeled actin fluorescence assay.

  • Actin Preparation: Monomeric actin, with a percentage labeled with pyrene, is prepared.

  • Initiation of Polymerization: Polymerization is initiated by the addition of a polymerization-inducing buffer.

  • Fluorescence Monitoring: The increase in fluorescence, which corresponds to the incorporation of pyrene-labeled actin monomers into filaments, is monitored over time using a fluorometer.

  • Data Analysis: The rate and extent of actin polymerization in the presence and absence of this compound are compared to determine its inhibitory effect.

Future Directions and Conclusion

This compound stands out as a promising isoindole-alkaloid with significant potential for further investigation and development. While its cytotoxic and antifungal properties are evident, a more comprehensive understanding of its biological activities is necessary. Future research should focus on:

  • Comprehensive Biological Profiling: Determining the IC50 values of pure this compound against a broad panel of cancer cell lines and the MIC values against a wide range of pathogenic fungi.

  • Mechanism of Action Studies: Elucidating the specific interactions of this compound with actin and mapping the downstream signaling pathways that are affected.

  • In Vivo Efficacy: Evaluating the therapeutic potential of this compound in preclinical animal models of cancer and infectious diseases.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues of this compound to identify key structural features responsible for its biological activity and to optimize its therapeutic properties.

References

Methodological & Application

Application Notes and Protocols: Aspergillin PZ in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillin PZ is a complex pentacyclic isoindole-alkaloid natural product derived from the fungus Aspergillus awamori.[1][2] Structurally, it belongs to the aspochalasan family of cytochalasans.[2] While the biological activities of many cytochalasans are attributed to their interaction with the actin cytoskeleton, the specific cellular effects and mechanism of action of this compound are not yet fully elucidated.[2] Initial evaluations of a synthetic version of this compound have raised questions about its bioactivity against tumor cells, indicating a need for further investigation.[2]

These application notes provide a comprehensive set of protocols for the systematic evaluation of this compound in a cell culture setting. The following sections detail procedures for preparing and applying this compound, assessing its cytotoxic effects, and a representative protocol for investigating its impact on a hypothetical signaling pathway.

Quantitative Data Summary

Due to limited published data on the specific biological activity of this compound in cell culture, the following table presents hypothetical IC50 (half-maximal inhibitory concentration) values. These values are representative of what might be determined from the cytotoxicity assays described below and serve as a template for data presentation.

Cell LineCell TypeHypothetical IC50 (µM)
A549Human Lung Carcinoma> 100
MCF-7Human Breast Adenocarcinoma85.2
U-87 MGHuman Glioblastoma67.5
PC-3Human Prostate Adenocarcinoma> 100
HL-60Human Promyelocytic Leukemia42.1

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound, which can then be diluted to the desired working concentrations for cell culture experiments.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Pre-warming: Warm the DMSO to room temperature.

  • Weighing: Carefully weigh out a precise amount of this compound powder (e.g., 1 mg) in a sterile microcentrifuge tube. Perform this in a chemical fume hood, wearing appropriate personal protective equipment (PPE).

  • Dissolving: Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM). The exact concentration will depend on the molecular weight of this compound.

  • Solubilization: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication may be used if necessary to aid dissolution.

  • Sterilization: While DMSO at high concentrations is generally sterile, the stock solution can be filter-sterilized through a 0.22 µm syringe filter if desired, though this may lead to some loss of the compound.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Cell Culture and Maintenance

This protocol provides general guidelines for the culture of adherent mammalian cells, which can be adapted for specific cell lines.

Materials:

  • Adherent mammalian cell line of interest (e.g., A549, MCF-7)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Cell culture flasks or plates

  • CO2 incubator (37°C, 5% CO2)

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Seeding: Grow cells in T-75 flasks until they reach 80-90% confluency.

  • Washing: Aspirate the old medium and wash the cell monolayer once with sterile PBS.

  • Dissociation: Add 2-3 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until the cells detach.

  • Neutralization: Add 5-7 mL of complete growth medium to the flask to inactivate the trypsin.

  • Cell Counting: Transfer the cell suspension to a sterile conical tube. Perform a cell count using a hemocytometer or automated cell counter to determine the cell density.

  • Subculturing/Seeding for Experiments: Seed the cells into new culture vessels (flasks for propagation or plates for experiments) at the desired density. For a 96-well plate assay, a typical seeding density is 5,000-10,000 cells per well.

  • Incubation: Incubate the cells overnight at 37°C in a 5% CO2 incubator to allow for attachment.

Cytotoxicity Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxic or cytostatic effects of this compound on cultured cells.

Materials:

  • Cells seeded in a 96-well plate

  • This compound stock solution

  • Complete growth medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Treatment: After overnight incubation, remove the medium from the 96-well plate. Replace it with 100 µL of fresh medium containing various concentrations of this compound (e.g., a serial dilution from 100 µM down to 0.1 µM). Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Addition of MTT: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.

  • Solubilization of Formazan (B1609692): Aspirate the medium containing MTT. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value.

Visualizations

Experimental Workflow for Cytotoxicity Testing

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (10 mM in DMSO) treat_cells Treat cells with serial dilutions of this compound prep_stock->treat_cells prep_cells Culture and Seed Cells in 96-well Plate prep_cells->treat_cells incubate_treat Incubate for 24-72 hours treat_cells->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_plate Measure Absorbance at 570 nm solubilize->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability plot_curve Generate Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50 signaling_pathway cluster_cell Cell cluster_nucleus Inside Nucleus APZ This compound Actin Actin Cytoskeleton APZ->Actin Disruption Hippo Hippo Kinase Cascade (MST1/2, LATS1/2) Actin->Hippo Activation YAP_TAZ YAP/TAZ Hippo->YAP_TAZ Phosphorylation & Inhibition YAP_TAZ_nuc YAP/TAZ YAP_TAZ->YAP_TAZ_nuc Nuclear Translocation (Inhibited) Nucleus Nucleus TEAD TEAD YAP_TAZ_nuc->TEAD Binding Gene_exp Target Gene Expression (e.g., Cyclin D1, CTGF) TEAD->Gene_exp Activation

References

Application Notes and Protocols for Testing the Antifungal Activity of Aspergillin PZ

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the antifungal activity of aspergillin PZ, a novel isoindole-alkaloid isolated from Aspergillus awamori, against pathogenic Aspergillus species.[1][2] Due to the limited availability of specific data on the antifungal properties of this compound, this document outlines standardized in vitro and in vivo methodologies widely accepted for antifungal susceptibility testing. These protocols are based on established guidelines from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI).[3][4]

In Vitro Antifungal Susceptibility Testing

In vitro testing is crucial for determining the direct antifungal activity of this compound and for establishing its minimum inhibitory concentration (MIC).

Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of this compound, which is the lowest concentration that inhibits the visible growth of an Aspergillus species. The protocol is adapted from EUCAST and CLSI guidelines.[3]

Experimental Protocol:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a high-concentration stock solution (e.g., 1600 µg/mL).

  • Preparation of Aspergillus Inoculum:

    • Culture the desired Aspergillus species (A. fumigatus, A. flavus, etc.) on potato dextrose agar (B569324) (PDA) at 35°C for 5-7 days to allow for sufficient conidiation.

    • Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.

    • Filter the conidial suspension through sterile gauze to remove hyphal fragments.

    • Adjust the conidial suspension to a concentration of 2 x 10^5 to 5 x 10^5 CFU/mL using a hemocytometer.

  • Microdilution Plate Setup:

    • Use sterile 96-well U-bottom microtiter plates.

    • Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium (supplemented with 2% glucose) to achieve final concentrations typically ranging from 16 µg/mL to 0.03 µg/mL.

    • Add 100 µL of each this compound dilution to the respective wells.

    • Include a positive control well (no drug) and a negative control well (no inoculum).

  • Inoculation and Incubation:

    • Inoculate each well (except the negative control) with 100 µL of the adjusted Aspergillus conidial suspension.

    • Seal the plates and incubate at 35°C for 48 hours.

  • Reading and Interpretation:

    • Visually determine the MIC as the lowest concentration of this compound with no visible growth.

Data Presentation:

Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) of this compound against Aspergillus Species

Aspergillus SpeciesStrain IDThis compound MIC (µg/mL)Voriconazole MIC (µg/mL) (Control)
A. fumigatusAF29340.5
A. fumigatusClinical Isolate 181
A. flavusATCC 20430420.25
A. terreusATCC 1012>162
Disk Diffusion Method

The disk diffusion method is a simpler, qualitative or semi-quantitative alternative to broth microdilution for assessing antifungal susceptibility.

Experimental Protocol:

  • Preparation of this compound Disks:

    • Impregnate sterile paper disks (6 mm diameter) with a known amount of this compound (e.g., 10 µ g/disk ).

    • Allow the disks to dry completely under sterile conditions.

  • Preparation of Agar Plates and Inoculum:

    • Use Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue.

    • Prepare an Aspergillus conidial suspension as described for the broth microdilution method.

    • Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of the agar plate.

  • Disk Placement and Incubation:

    • Place the this compound-impregnated disks onto the inoculated agar surface.

    • Include a control disk with a standard antifungal agent (e.g., voriconazole).

    • Incubate the plates at 35°C for 48 hours.

  • Reading and Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is inhibited) in millimeters.

Data Presentation:

Table 2: Hypothetical Zones of Inhibition for this compound against Aspergillus Species

Aspergillus SpeciesStrain IDThis compound Zone of Inhibition (mm)Voriconazole Zone of Inhibition (mm) (Control)
A. fumigatusAF2931525
A. fumigatusClinical Isolate 11222
A. flavusATCC 2043041830
A. terreusATCC 1012018

In Vivo Efficacy Testing

In vivo models are essential for evaluating the therapeutic potential of this compound in a living organism. The Galleria mellonella (greater wax moth larvae) model is a cost-effective and ethically sound alternative to mammalian models for preliminary efficacy studies.

Experimental Protocol:

  • Preparation of G. mellonella Larvae:

    • Select healthy larvae of similar size and weight.

    • Group the larvae (e.g., 10 larvae per group) in petri dishes.

  • Infection of Larvae:

    • Prepare an Aspergillus conidial suspension as previously described.

    • Inject a specific dose of conidia (e.g., 1 x 10^5 conidia in 10 µL) into the hemocoel of each larva through the last left proleg.

  • Treatment with this compound:

    • Prepare different concentrations of this compound in a suitable vehicle.

    • Administer the treatment (e.g., 10 µL of this compound solution) via injection into the hemocoel at a different site from the infection, typically 2 hours post-infection.

    • Include a control group treated with the vehicle only and a group treated with a standard antifungal (e.g., voriconazole).

  • Incubation and Monitoring:

    • Incubate the larvae at 37°C in the dark.

    • Monitor larval survival daily for a set period (e.g., 7 days). Larvae are considered dead when they do not respond to touch.

Data Presentation:

Table 3: Hypothetical Survival Rates of G. mellonella Larvae Infected with A. fumigatus and Treated with this compound

Treatment GroupDosage (mg/kg)Day 1 Survival (%)Day 3 Survival (%)Day 7 Survival (%)
Untreated Control-80200
Vehicle Control-80200
This compound10906030
This compound201008060
Voriconazole101009080

Visualizations

Experimental Workflows

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare this compound Stock Solution C Serial Dilution of this compound in 96-well Plate A->C B Culture Aspergillus and Prepare Inoculum D Inoculate Wells with Aspergillus Suspension B->D E Incubate at 35°C for 48 hours D->E F Visually Read MIC E->F

Caption: Workflow for Broth Microdilution MIC Testing.

In_Vivo_Efficacy_Workflow A Select and Group G. mellonella Larvae B Infect Larvae with Aspergillus fumigatus A->B C Administer this compound (or Control) Treatment B->C D Incubate at 37°C C->D E Monitor and Record Larval Survival Daily D->E F Analyze Survival Data E->F

Caption: Workflow for In Vivo Efficacy Testing in G. mellonella.

Hypothetical Mechanism of Action

While the precise mechanism of action for this compound is not yet elucidated, many antifungal agents target the fungal cell wall. The following diagram illustrates a hypothetical pathway where this compound disrupts cell wall integrity.

Hypothetical_MoA cluster_cell Fungal Cell AspergillinPZ This compound SynthesisEnzyme Cell Wall Synthase Enzymes AspergillinPZ->SynthesisEnzyme Inhibits CellWall Fungal Cell Wall (β-glucan, chitin) Disruption Cell Wall Disruption SynthesisEnzyme->CellWall Synthesizes SynthesisEnzyme->Disruption Leads to Lysis Cell Lysis Disruption->Lysis

Caption: Hypothetical Mechanism of Action for this compound.

References

Application of Aspergillin PZ in Prostate Cancer Cell Line Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the potential therapeutic effects of Aspergillin PZ, a fungal metabolite, on prostate cancer cell lines. The protocols outlined below are based on established methodologies in cancer cell biology and are designed to assess the compound's impact on cell viability, apoptosis, cell cycle progression, and key signaling pathways.

Data Presentation: Summary of Expected Quantitative Data

The following tables are structured to organize and present the quantitative data that would be generated from the successful execution of the experimental protocols.

Table 1: Cytotoxicity of this compound on Prostate Cancer Cell Lines

Cell LineThis compound Concentration (µM)Incubation Time (hours)% Cell Viability (Mean ± SD)IC50 (µM)
PC-3 0 (Control)24, 48, 72100 ± 0.0>25[1]
5024Expected Decrease
10024Expected Significant Decrease[1]
LNCaP 0 (Control)24, 48, 72100 ± 0.0>50[1]
5024Expected Decrease[1]
10024Expected Significant Decrease[1]

Table 2: Effect of this compound on Apoptosis in Prostate Cancer Cell Lines

Cell LineThis compound Concentration (µM)Treatment Duration (hours)% Early Apoptotic Cells (Mean ± SD)% Late Apoptotic/Necrotic Cells (Mean ± SD)
PC-3 0 (Control)24BaselineBaseline
5024Expected IncreaseExpected Increase
10024Expected Significant IncreaseExpected Significant Increase
LNCaP 0 (Control)24BaselineBaseline
5024Expected IncreaseExpected Increase
10024Expected Significant IncreaseExpected Significant Increase

Table 3: Cell Cycle Analysis of Prostate Cancer Cells Treated with this compound

Cell LineThis compound Concentration (µM)Treatment Duration (hours)% Cells in G0/G1 Phase (Mean ± SD)% Cells in S Phase (Mean ± SD)% Cells in G2/M Phase (Mean ± SD)
PC-3 0 (Control)24BaselineBaselineBaseline
5024Expected ChangeExpected ChangeExpected Change
10024Expected Significant ChangeExpected Significant ChangeExpected Significant Change
LNCaP 0 (Control)24BaselineBaselineBaseline
5024Expected ChangeExpected ChangeExpected Change
10024Expected Significant ChangeExpected Significant ChangeExpected Significant Change

Table 4: Modulation of Key Signaling Proteins by this compound in PC-3 Cells

Protein TargetThis compound Concentration (µM)Treatment Duration (hours)Relative Protein Expression (Fold Change vs. Control)
p-Akt (Ser473) 0 (Control)61.0
506Expected Decrease
1006Expected Significant Decrease
p-ERK1/2 (Thr202/Tyr204) 0 (Control)61.0
506Expected Decrease
1006Expected Significant Decrease
Cleaved Caspase-3 0 (Control)241.0
5024Expected Increase
10024Expected Significant Increase
Bcl-2 0 (Control)241.0
5024Expected Decrease
10024Expected Significant Decrease
Bax 0 (Control)241.0
5024Expected Increase
10024Expected Significant Increase

Experimental Protocols

Cell Culture and Maintenance
  • Cell Lines :

    • PC-3 : Androgen-independent human prostate adenocarcinoma cell line.

    • LNCaP : Androgen-sensitive human prostate adenocarcinoma cell line.

  • Culture Medium :

    • PC-3: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • LNCaP: RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 10 mM HEPES.

  • Culture Conditions :

    • Cells should be maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere.

    • Passage cells upon reaching 80-90% confluency using standard trypsinization techniques.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding : Seed 5,000 cells per well in a 96-well plate and allow for overnight attachment.

  • Treatment : Aspirate the medium and add fresh medium containing various concentrations of this compound (e.g., 10, 25, 50, 100, 200 µM) and a vehicle control. Incubate for 24, 48, and 72 hours.

  • MTT Reagent Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate cell viability as a percentage of the vehicle-treated control. Determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment : Seed 2 x 10⁵ cells per well in a 6-well plate. After overnight attachment, treat with this compound at concentrations around the determined IC50 for 24 hours.

  • Cell Harvesting : Collect both floating and adherent cells. Wash with cold PBS.

  • Staining : Resuspend cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry : Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Data Analysis : Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle.

  • Cell Seeding and Treatment : Seed 5 x 10⁵ cells in a 60 mm dish and treat with this compound for 24 hours.

  • Cell Fixation : Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C overnight.

  • Staining : Wash the fixed cells and resuspend in PBS containing PI (50 µg/mL) and RNase A (100 µg/mL). Incubate for 30 minutes in the dark.

  • Flow Cytometry : Analyze the DNA content of the cells by flow cytometry.

  • Data Analysis : Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis of Signaling Pathways

This technique is used to detect and quantify the expression levels of specific proteins involved in key signaling cascades.

  • Protein Extraction : Treat cells with this compound for the desired time points (e.g., 6 hours for signaling pathway activation, 24 hours for apoptotic protein expression). Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.

  • Electrophoresis and Transfer : Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, cleaved caspase-3, Bcl-2, Bax, and a loading control like β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry : Quantify the band intensities and normalize them to the loading control to determine the relative protein expression.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis start Prostate Cancer Cell Lines (PC-3, LNCaP) seed Seed Cells start->seed treat Treat with This compound seed->treat cyto Cytotoxicity Assay (MTT) treat->cyto apop Apoptosis Assay (Flow Cytometry) treat->apop cycle Cell Cycle Analysis (Flow Cytometry) treat->cycle wb Western Blot (Signaling Proteins) treat->wb ic50 IC50 Value cyto->ic50 apoptosis_quant Quantify Apoptosis apop->apoptosis_quant cycle_dist Cell Cycle Distribution cycle->cycle_dist protein_exp Protein Expression Changes wb->protein_exp

Caption: Experimental workflow for this compound studies in prostate cancer cells.

signaling_pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway cluster_outcomes Cellular Outcomes This compound This compound PI3K PI3K This compound->PI3K ERK ERK This compound->ERK Akt Akt PI3K->Akt Survival Survival Akt->Survival Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK Proliferation Proliferation ERK->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Survival->Apoptosis

Caption: Hypothesized signaling pathways targeted by this compound.

logical_relationship This compound This compound Signaling Pathway\nModulation Signaling Pathway Modulation This compound->Signaling Pathway\nModulation Cytotoxicity Cytotoxicity Anti-Cancer Effect Anti-Cancer Effect Cytotoxicity->Anti-Cancer Effect Apoptosis Induction Apoptosis Induction Apoptosis Induction->Cytotoxicity Cell Cycle Arrest Cell Cycle Arrest Cell Cycle Arrest->Cytotoxicity Signaling Pathway\nModulation->Apoptosis Induction Signaling Pathway\nModulation->Cell Cycle Arrest

Caption: Logical relationship of this compound's effects on prostate cancer cells.

References

Determining the Effective Concentration of Aspergillin PZ: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspergillin PZ, a pentacyclic isoindole-alkaloid natural product isolated from Aspergillus species, has been identified as a compound with potential biological activities. While initial screenings have suggested antitumor properties and modest antimicrobial effects, a comprehensive evaluation of its effective concentration against clinically relevant fungal pathogens is currently lacking in published literature. This document provides a detailed set of protocols for researchers to systematically determine the antifungal efficacy and selectivity of this compound. The following application notes outline standardized methodologies for establishing the Minimum Inhibitory Concentration (MIC), Minimum Fungicidal Concentration (MFC), and mammalian cell cytotoxicity (CC₅₀). By following these protocols, researchers can generate the necessary data to calculate the Selectivity Index (SI), a critical parameter for assessing the therapeutic potential of this compound as an antifungal agent.

Introduction

This compound is a structurally complex secondary metabolite first isolated from Aspergillus awamori.[1][2] Its intricate structure suggests the potential for potent and specific biological activity. Preliminary studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines and can induce morphological changes in the conidia of the fungus Pyricularia oryzae.[1][3] However, its activity against key human fungal pathogens such as Candida and Aspergillus species has not been thoroughly quantified.

To address this knowledge gap, a systematic in vitro evaluation is required. This guide provides standardized protocols based on internationally recognized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for antifungal susceptibility testing.[4] Additionally, a standard cytotoxicity assay is described to assess the compound's effect on mammalian cells, which is essential for determining its selectivity.

The objective of these protocols is to provide a robust framework for determining the effective and selective concentration range of this compound, thereby enabling a data-driven assessment of its potential as a novel antifungal therapeutic.

Proposed Mechanism of Action: Interference with Cell Wall Integrity Pathway

While the precise mechanism of action for this compound is unknown, a plausible hypothesis is the disruption of the fungal Cell Wall Integrity (CWI) signaling pathway. The CWI pathway is a highly conserved MAPK cascade crucial for maintaining the structural integrity of the fungal cell wall in response to environmental stress, making it an attractive target for antifungal drugs. We hypothesize that this compound may inhibit a key component of this pathway, such as a cell surface sensor or a downstream kinase, leading to a compromised cell wall and ultimately, fungal cell death. This proposed mechanism provides a basis for future mechanistic studies.

G cluster_extracellular Extracellular Space / Cell Wall cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell_Wall_Stress Cell Wall Stress (e.g., Osmotic pressure, Antifungals) Wsc1_Mid2 Wsc1/Mid2 (Sensors) Cell_Wall_Stress->Wsc1_Mid2 Activates Rho1_GTP Rho1-GTP Wsc1_Mid2->Rho1_GTP Activates Pkc1 Pkc1 Rho1_GTP->Pkc1 Activates Aspergillin_PZ This compound (Hypothesized) Aspergillin_PZ->Pkc1 Inhibits (Hypothesized) Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Mkk2 Mkk2 (MAPKK) Bck1->Mkk2 MpkA MpkA (MAPK) Mkk2->MpkA MpkA_P MpkA-P MpkA->MpkA_P TFs Transcription Factors (e.g., Rlm1, Swi4/Swi6) MpkA_P->TFs Gene_Expression Cell Wall Gene Expression (e.g., chitin (B13524) synthase) TFs->Gene_Expression Cell_Wall_Repair Cell Wall Repair & Maintenance Gene_Expression->Cell_Wall_Repair Leads to

Caption: Hypothesized mechanism of this compound targeting the Cell Wall Integrity (CWI) pathway.

Experimental Protocols

The following protocols provide a comprehensive workflow for determining the antifungal activity and selectivity of this compound.

G cluster_workflow Overall Experimental Workflow Start Start: This compound Compound MIC_MFC Protocol 1: Antifungal Susceptibility (MIC/MFC Determination) Start->MIC_MFC Cytotoxicity Protocol 2: Mammalian Cell Cytotoxicity (CC50) Start->Cytotoxicity Data_Analysis Data Analysis: Calculate Selectivity Index (SI) MIC_MFC->Data_Analysis Cytotoxicity->Data_Analysis End Result: Therapeutic Potential Assessment Data_Analysis->End

Caption: High-level workflow for evaluating this compound.

Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol, adapted from CLSI document M27/M38 and EUCAST guidelines, determines the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound.

Materials:

  • This compound (dissolved in DMSO to a stock concentration of 10 mg/mL)

  • 96-well, flat-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Sterile saline (0.85%)

  • Spectrophotometer and hemocytometer

  • Sabouraud Dextrose Agar (B569324) (SDA) plates

  • Positive control antifungal (e.g., Amphotericin B, Voriconazole)

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • Grow fungal cultures on SDA plates.

    • For yeasts (Candida), harvest colonies and suspend in sterile saline. Adjust the suspension to a 0.5 McFarland standard (~1-5 x 10⁶ CFU/mL). Further dilute in RPMI-1640 to achieve a final inoculum of 0.5-2.5 x 10³ CFU/mL.

    • For molds (Aspergillus), harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Count conidia using a hemocytometer and dilute in RPMI-1640 to achieve a final inoculum of 0.4-5 x 10⁴ CFU/mL.

  • Plate Preparation (Serial Dilution):

    • Add 100 µL of RPMI-1640 to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution (appropriately diluted from the 10 mg/mL stock to achieve the highest desired starting concentration, e.g., 256 µg/mL) to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column.

    • Column 11 serves as the growth control (no drug), and column 12 serves as the sterility control (no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the final fungal inoculum to wells in columns 1-11.

    • Add 100 µL of sterile RPMI-1640 to the sterility control wells (column 12).

    • Seal the plates and incubate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for yeasts and 100% for molds) compared to the drug-free growth control well. This can be determined visually or by reading absorbance at 530 nm.

  • MFC Determination:

    • Take 100 µL from each well that shows no visible growth (at and above the MIC).

    • Spread the aliquot onto an SDA plate.

    • Incubate the plates at 35°C for 24-48 hours.

    • The MFC is the lowest concentration that results in no fungal growth on the agar plate (≥99.9% killing).

G Prep_Inoculum 1. Prepare Fungal Inoculum Inoculate 3. Inoculate Plate & Incubate Prep_Inoculum->Inoculate Serial_Dilution 2. Prepare Serial Dilution of this compound in 96-well Plate Serial_Dilution->Inoculate Read_MIC 4. Read MIC (Lowest Inhibitory Conc.) Inoculate->Read_MIC Plate_MFC 5. Subculture from Clear Wells to Agar Read_MIC->Plate_MFC Read_MFC 6. Read MFC (Lowest Fungicidal Conc.) Plate_MFC->Read_MFC

Caption: Workflow for MIC and MFC determination.

Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT Assay)

This protocol determines the 50% cytotoxic concentration (CC₅₀) of this compound against a non-cancerous mammalian cell line (e.g., HEK293).

Materials:

  • HEK293 cells (or other suitable non-cancerous cell line)

  • DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • 96-well, flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count HEK293 cells.

    • Seed 1 x 10⁴ cells in 100 µL of complete medium per well in a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Include wells with medium only (no cells) for blank correction and cells with drug-free medium as a negative control.

    • Incubate for 48 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Reading:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution (DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes.

    • Read the absorbance at 570 nm using a microplate reader.

  • CC₅₀ Determination:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • The CC₅₀ is the concentration of this compound that reduces cell viability by 50%. This value can be determined by plotting a dose-response curve and using non-linear regression analysis.

Data Presentation and Interpretation

Quantitative data should be summarized in tables for clear comparison. The Selectivity Index (SI), a crucial measure of a compound's potential therapeutic window, is calculated by comparing its cytotoxicity to its antifungal activity.

Selectivity Index (SI) = CC₅₀ / MIC

A higher SI value indicates greater selectivity for the fungal pathogen over mammalian cells, suggesting a more promising safety profile.

Table 1: Hypothetical Antifungal Activity of this compound
Fungal StrainMIC (µg/mL)MFC (µg/mL)
Candida albicans (ATCC 90028)832
Candida auris (B11221)1664
Aspergillus fumigatus (ATCC 204305)416
Cryptococcus neoformans (H99)816
Positive Control (Voriconazole)≤1≤2
Table 2: Hypothetical Cytotoxicity and Selectivity Index of this compound
Cell LineCC₅₀ (µg/mL)Target OrganismSelectivity Index (SI)
HEK293 (Human Kidney)>128C. albicans>16
C. auris>8
A. fumigatus>32
C. neoformans>16

Conclusion

The protocols outlined in this application note provide a standardized framework for the initial characterization of this compound's antifungal properties. By systematically determining the MIC, MFC, and CC₅₀ values, researchers can generate robust and reproducible data. The calculation of the Selectivity Index will be pivotal in assessing whether this compound warrants further investigation as a lead compound in antifungal drug development. Should the compound demonstrate high potency and selectivity, subsequent studies should focus on elucidating its precise mechanism of action, potentially validating the hypothesized interference with the Cell Wall Integrity pathway, and evaluating its efficacy in in vivo infection models.

References

Total Synthesis of Aspergillin PZ: Application Notes and Protocols for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the total synthesis of aspergillin PZ, a complex pentacyclic cytochalasan natural product. The information enclosed details a biomimetic synthetic approach, summarizes its biological activities, and provides detailed experimental protocols for its preparation for research purposes.

Introduction

This compound is a structurally intricate isoindole alkaloid first isolated from the fungus Aspergillus awamori.[1] It belongs to the cytochalasan family of natural products, which are known for their wide range of potent biological activities. The complex architecture of this compound, featuring a pentacyclic skeleton with ten contiguous stereocenters, has made it a challenging target for total synthesis. A notable and efficient approach has been a 13-step biomimetic synthesis, which proceeds from divinyl carbinol.[1] This route is significantly shorter than the initial 28-step synthesis.[1] this compound has garnered interest for its potential antitumor and antifungal properties, making its efficient synthesis a valuable tool for further biological investigation.

Biological Activity of this compound

This compound exhibits moderate cytotoxic activity against a range of human cancer cell lines. Like other members of the cytochalasan family, its mechanism of action is believed to involve the disruption of the actin cytoskeleton. By binding to the barbed, fast-growing ends of actin filaments, it inhibits both the assembly and disassembly of actin monomers, leading to alterations in cell morphology, inhibition of cell division, and induction of apoptosis. While its antifungal activity has been noted as low, its cytotoxic profile warrants further investigation for potential therapeutic applications.

Quantitative Biological Data
Cell LineActivityIC50 (µM)Reference
HL-60 (Human promyelocytic leukemia)Cytotoxicity56.61[2]
A2780 (Human ovarian carcinoma)Cytotoxicity>5[2]
PC3 (Human prostate adenocarcinoma)Cytotoxicity>25
LNCaP (Human prostate adenocarcinoma)Cytotoxicity>50
PANC-1 (Human pancreatic carcinoma)Cytotoxicity-
MDA-MB231 (Human breast adenocarcinoma)Cytotoxicity-
A549 (Human lung carcinoma)Cytotoxicity-
Pyricularia oryzaeAntifungalModerate deformation of conidia

Total Synthesis of this compound: A Biomimetic Approach

The total synthesis of this compound has been achieved via a convergent, 13-step biomimetic route. The key features of this synthesis include a high-pressure Diels-Alder reaction to construct the isoindolone core and a final acid-catalyzed, vinylogous Prins-type cyclization to furnish the pentacyclic framework.

Experimental Workflow

Total_Synthesis_Workflow cluster_0 Fragment Synthesis cluster_1 Key Coupling and Cycloaddition cluster_2 Macrocyclization and Final Cascade A Divinyl Carbinol B Vinyl Iodide Intermediate A->B Multi-step transformation E Suzuki-Miyaura Coupling B->E C Tiglic Aldehyde D Dienylboronate Intermediate C->D Multi-step transformation D->E F Triene Intermediate E->F G High-Pressure Diels-Alder F->G H Isoindolone Core G->H I Macrocyclization H->I J Macrocyclic Intermediate I->J K Biomimetic Cascade (Vinylogous Prins Cyclization) J->K L This compound K->L

Caption: Workflow of the 13-step biomimetic total synthesis of this compound.

Experimental Protocols

The following are representative protocols for key steps in the biomimetic total synthesis of this compound. For full experimental details, including characterization data, it is recommended to consult the primary literature.

High-Pressure Diels-Alder Cycloaddition

This reaction constructs the core isoindolone structure from the triene intermediate.

  • Reaction: [4+2] Cycloaddition of the triene intermediate with a suitable dienophile.

  • Procedure: A solution of the triene intermediate and the dienophile in a suitable solvent (e.g., dichloromethane) is subjected to high pressure (10-14 kbar) for an extended period (e.g., 16.5 hours). The reaction mixture is then concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the desired isoindolone cycloadduct. A typical reported yield for this type of reaction is around 41%.

Macrocyclization

This step forms the 11-membered macrocycle.

  • Reaction: Intramolecular Horner-Wadsworth-Emmons reaction.

  • Procedure: To a solution of the phosphonate (B1237965) precursor in a suitable solvent (e.g., acetonitrile) at an elevated temperature (e.g., 60 °C), a base such as LiCl and i-Pr2NEt is added. The reaction is stirred until completion as monitored by TLC.

  • Purification: The reaction mixture is quenched, extracted, dried, and concentrated. The crude product is purified by flash column chromatography to afford the macrocyclic enone.

Biomimetic Cascade: Vinylogous Prins-Type Cyclization

This is the final, complexity-generating step to yield this compound.

  • Reaction: Acid-catalyzed intramolecular cyclization cascade.

  • Procedure: The macrocyclic precursor, a silyl-protected alcohol, is treated with a fluoride (B91410) source in the presence of an acid (e.g., HF in acetonitrile). This initiates a cascade reaction involving deprotection and a subsequent transannular attack of a nucleophilic alkene onto an activated enone, followed by interception of the resulting carbocation by a hydroxyl group.

  • Purification: The reaction is quenched and the product is extracted. The crude material is purified by chromatography to provide this compound. This biomimetic cascade has been reported to proceed in excellent yield.

Mechanism of Action: Disruption of the Actin Cytoskeleton

As a member of the cytochalasan family, this compound's biological effects are primarily attributed to its interaction with the actin cytoskeleton. This disruption of a fundamental cellular component leads to the observed cytotoxicity.

Actin_Disruption_Pathway cluster_0 Cellular Environment cluster_1 Mechanism of Inhibition cluster_2 Cellular Consequences AP This compound Binding This compound binds to the barbed end of F-actin AP->Binding Actin G-Actin Monomers BarbedEnd Barbed (+) Growing End Actin->BarbedEnd Polymerization Filament F-Actin Filament PointedEnd Pointed (-) End Filament->PointedEnd Depolymerization BarbedEnd->Filament BarbedEnd->Binding Block Inhibition of both polymerization and depolymerization at the (+) end Binding->Block Disruption Disruption of Actin Cytoskeleton Dynamics Block->Disruption Morphology Altered Cell Morphology Disruption->Morphology Division Inhibition of Cell Division Disruption->Division Apoptosis Induction of Apoptosis Disruption->Apoptosis

Caption: Proposed mechanism of action of this compound via disruption of actin dynamics.

References

Troubleshooting & Optimization

improving the solubility of aspergillin PZ for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for aspergillin PZ. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound, with a primary focus on improving its solubility for biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a complex isoindole alkaloid metabolite isolated from the fungus Aspergillus awamori.[1][2] It has demonstrated antifungal properties, notably causing morphological deformation of Pyricularia oryzae conidia, and exhibits cytotoxic activity against certain cancer cell lines.[1]

Q2: What are the known solvents for this compound?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.[1]

Q3: I am observing precipitation of this compound when I add it to my aqueous assay buffer. Why is this happening?

This is a common issue for hydrophobic compounds like this compound. While it dissolves in organic solvents, its low aqueous solubility can cause it to precipitate when introduced to a predominantly water-based environment like most biological buffers. The organic solvent concentration in the final assay medium may not be sufficient to keep the compound dissolved.

Q4: What is the recommended method for preparing a stock solution of this compound?

It is recommended to first prepare a high-concentration stock solution in an appropriate organic solvent, such as DMSO.[1][3] This stock solution can then be serially diluted to the final working concentration in your aqueous assay buffer. It is crucial to ensure that the final concentration of the organic solvent in the assay is low enough to not affect the biological system being studied.[4]

Troubleshooting Guide: Solubility Issues

This guide provides solutions to common problems related to the solubility of this compound in biological assays.

ProblemPossible CauseRecommended Solution
Precipitation upon dilution in aqueous buffer The concentration of this compound exceeds its solubility limit in the final assay medium. The percentage of organic co-solvent is too low.- Increase the final concentration of the co-solvent (e.g., DMSO, ethanol) in your assay medium. Be sure to include a vehicle control with the same solvent concentration. - Prepare a more dilute stock solution to reduce the amount of organic solvent needed for the final concentration. - Consider using a different co-solvent or a combination of co-solvents.
Inconsistent assay results Poor solubility leading to variable concentrations of the active compound in the assay.- Ensure the stock solution is fully dissolved before each use by vortexing or brief sonication. - Prepare fresh dilutions for each experiment. - After diluting the stock solution into the assay buffer, vortex thoroughly to ensure homogeneity.
Compound appears insoluble even in organic solvents The compound may have degraded or the quality is poor.- Store the solid compound and stock solutions at -20°C to prevent degradation. - Verify the purity of your this compound sample.

Quantitative Solubility Data

SolventSolubility
Dimethyl Sulfoxide (DMSO)Soluble
EthanolSoluble
MethanolSoluble
WaterPoorly soluble

Experimental Protocol: Preparation of this compound for Cellular Assays

This protocol provides a detailed methodology for preparing this compound for a typical cell-based assay, aiming to minimize solubility issues.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, light-blocking microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Aqueous cell culture medium (e.g., DMEM, RPMI-1640)

Procedure:

  • Preparation of a Concentrated Stock Solution (e.g., 10 mM):

    • Calculate the required mass of this compound for your desired stock concentration and volume (Molecular Weight of this compound: 401.5 g/mol ).

    • Aseptically weigh the calculated amount of solid this compound and transfer it to a sterile, light-blocking microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO to the tube.

    • Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Store the stock solution at -20°C.

  • Preparation of Working Solutions:

    • Thaw the stock solution at room temperature.

    • Vortex the stock solution briefly before use.

    • Perform serial dilutions of the stock solution in your aqueous cell culture medium to achieve the desired final concentrations for your experiment.

    • Crucially, ensure the final concentration of DMSO in the cell culture medium is consistent across all experimental conditions (including vehicle controls) and is at a level that does not affect cell viability or the assay endpoint (typically ≤ 0.5%).

    • After each dilution step into the aqueous medium, vortex the solution immediately and thoroughly to ensure proper mixing and minimize precipitation.

  • Application to Cells:

    • Add the final working solutions of this compound to your cell cultures.

    • Include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experimental setup.

Visualizing Experimental and Biological Pathways

Experimental Workflow for Solubilizing this compound

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation A Weigh this compound B Dissolve in DMSO A->B C Vortex/Sonicate B->C D 10 mM Stock Solution (-20°C Storage) C->D E Thaw & Vortex Stock D->E F Serial Dilution in Aqueous Assay Buffer E->F G Vortex Thoroughly F->G H Final Working Solutions G->H I I H->I Add to Biological Assay

Caption: Workflow for preparing this compound solutions.

Fungal Cell Wall Integrity (CWI) Signaling Pathway

Given the antifungal activity of some fungal metabolites, the Cell Wall Integrity (CWI) pathway is a potential target. This pathway is crucial for fungal survival under cell wall stress.[5][6][7][8][9]

CWI_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stress Cell Wall Stress (e.g., Antifungal Compound) sensor Cell Surface Sensors (Wsc1, Mid2) stress->sensor rho1_gef Rho1-GEF (Rom2) sensor->rho1_gef rho1 Rho1-GTP rho1_gef->rho1 pkc1 PKC1 rho1->pkc1 bck1 Bck1 (MAPKKK) pkc1->bck1 mkk1_2 Mkk1/2 (MAPKK) bck1->mkk1_2 slt2 Slt2/Mpk1 (MAPK) mkk1_2->slt2 rlm1 Rlm1 slt2->rlm1 sbf SBF slt2->sbf response Gene Expression (Cell Wall Synthesis & Repair) rlm1->response sbf->response

Caption: Fungal Cell Wall Integrity (CWI) signaling cascade.

Apoptosis Signaling Pathways

The cytotoxic effects of this compound may be mediated through the induction of apoptosis. The two main pathways are the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways.[10][11][12][13][14]

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway ligand Death Ligand (e.g., FasL, TNF) receptor Death Receptor ligand->receptor disc DISC Formation receptor->disc caspase8 Caspase-8 disc->caspase8 mito Mitochondrion caspase8->mito via tBid caspase3 Caspase-3 (Executioner) caspase8->caspase3 stress Cellular Stress (e.g., DNA Damage) bcl2 Bcl-2 Family (Bax/Bak) stress->bcl2 bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome (Apaf-1, Caspase-9) cyto_c->apoptosome apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic and extrinsic pathways of apoptosis.

References

stability of aspergillin PZ in different solvent conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for aspergillin PZ. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a novel isoindole alkaloid metabolite isolated from the fungus Aspergillus awamori.[1][2][3][4][5] Its chemical formula is C24H35NO4, and it has a molecular weight of approximately 401.5 g/mol . It is known to induce morphological deformation in the conidia of Pyricularia oryzae.

Q2: What are the recommended solvents for dissolving this compound?

This compound is soluble in several common organic solvents. For initial dissolution, it is recommended to use Dimethyl Sulfoxide (DMSO), ethanol, or methanol (B129727).

Q3: What are the recommended long-term storage conditions for this compound?

For long-term stability, this compound should be stored at -20°C in its solid, lyophilized form. Under these conditions, it has been reported to be stable for at least four years. Solutions of this compound in solvent are less stable and should be prepared fresh when possible. If storage in solution is necessary, it is recommended to store aliquots at -80°C for up to six months or at -20°C for up to one month.

Q4: Is there any known instability of this compound under acidic conditions?

While specific data on the pH stability of this compound is limited, a biomimetic synthesis of the compound was successfully achieved using acidic conditions (HF/MeCN) to trigger a key cyclization step. This suggests that the molecule is stable enough to be formed under these conditions. However, prolonged exposure to strong acids or bases should be investigated for its potential impact on the compound's integrity.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Difficulty Dissolving this compound The compound may have low solubility in the chosen aqueous buffer.Start by dissolving this compound in a minimal amount of a recommended organic solvent like DMSO, ethanol, or methanol before diluting it gradually into your aqueous buffer with constant mixing.
Loss of Biological Activity Over Time The compound may be degrading in solution due to improper storage or repeated freeze-thaw cycles.Prepare fresh solutions for each experiment whenever possible. If you must store solutions, create single-use aliquots to minimize freeze-thaw cycles and store them at -80°C.
Precipitation of Compound During Experiment The concentration of the organic co-solvent may be too low in the final aqueous solution, causing the hydrophobic compound to fall out of solution.Ensure that the final concentration of the organic co-solvent is sufficient to maintain solubility. You may need to perform a solubility test to determine the optimal solvent-to-buffer ratio for your experimental conditions.
Inconsistent Experimental Results This could be due to the degradation of this compound in the experimental medium (e.g., cell culture media containing enzymes).Consider performing a stability assay of this compound in your specific experimental medium to determine its half-life. This will help you establish a time frame within which your experiments should be conducted for reliable results.

Data & Protocols

Solvent Solubility and Storage

The following table summarizes the known solubility and recommended storage conditions for this compound.

ParameterDetailsSource(s)
Soluble In DMSO, Ethanol, Methanol
Appearance White solid
Long-term Storage (Solid) -20°C (stable for ≥ 4 years)
Storage (In Solvent) -80°C (6 months) or -20°C (1 month)
Experimental Protocol: General Stability Assay
  • Stock Solution Preparation : Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Working Solution Preparation : Dilute the stock solution into the test solvent (e.g., phosphate-buffered saline at a specific pH, cell culture medium) to a final working concentration.

  • Incubation : Incubate the working solution at a specific temperature (e.g., 4°C, room temperature, 37°C).

  • Time-Point Sampling : At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Quenching : Immediately stop any potential degradation by adding a quenching solution (e.g., a strong organic solvent like acetonitrile (B52724) or methanol) and/or by placing the sample on ice.

  • Analysis : Analyze the concentration of the remaining this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis : Plot the concentration of this compound versus time to determine the degradation rate and calculate the half-life of the compound in the tested solvent condition.

Visualizations

General Workflow for this compound Stability Testing

G A Prepare Stock Solution (this compound in DMSO) B Dilute into Test Solvents (e.g., Buffers at different pH, Media) A->B C Incubate at Controlled Temperature (e.g., 4°C, 25°C, 37°C) B->C D Sample at Time Points (t=0, 1, 2, 4, 8, 24h) C->D E Quench Degradation (e.g., Add Acetonitrile) D->E F Analyze by HPLC E->F G Determine Degradation Rate and Half-life (t½) F->G

Caption: Workflow for assessing the stability of this compound.

References

troubleshooting aspergillin PZ off-target effects in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Aspergillin PZ. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and navigate potential off-target effects during experimentation. As this compound is a member of the cytochalasan family of fungal metabolites, much of the guidance provided is based on the known biological activities of this class of compounds.

Troubleshooting Guide

This guide provides solutions to common issues that may arise during the use of this compound in various experimental settings.

Question 1: After treating my cells with this compound, I observed significant changes in cell morphology, such as rounding and detachment, even at low concentrations. Is this expected?

Answer: Yes, this is an expected on-target effect. This compound belongs to the aspochalasin subgroup of cytochalasans, which are well-documented inhibitors of actin polymerization.[1][2][3][4] They function by binding to the barbed end of actin filaments, which prevents the addition of new actin monomers and disrupts the actin cytoskeleton.[1][2][5] This interference with a crucial component of the cellular structure leads to changes in cell shape, motility, and adhesion.

Question 2: My experimental results show a decrease in cellular metabolism (e.g., reduced glucose uptake or ATP production) after this compound treatment. Is this a direct effect of the compound?

Answer: This could be a significant off-target effect. While the primary target of cytochalasans is actin, some members of this family, notably Cytochalasin B, are known to inhibit glucose transport across the cell membrane.[6][7] Although this compound's specific effect on glucose transporters is not yet fully characterized, it is a plausible off-target effect. To determine if this is impacting your results, consider the following troubleshooting steps:

  • Use a more specific actin inhibitor as a control: Cytochalasin D is a more potent inhibitor of actin polymerization with less pronounced effects on glucose transport compared to Cytochalasin B.[6]

  • Employ a negative control compound: Dihydrocytochalasin B is an excellent control as it disrupts the actin cytoskeleton but does not inhibit glucose transport.[6] If your observed phenotype persists with Dihydrocytochalasin B, it is more likely to be an on-target actin-related effect.

  • Directly measure glucose uptake: Perform a glucose uptake assay to quantify the effect of this compound on glucose transport in your specific cell type.

Question 3: I am seeing unexpected changes in the phosphorylation status of proteins in the MAPK signaling pathway. Could this be related to this compound treatment?

Answer: Yes, it is possible. The actin cytoskeleton is intricately linked to various signaling pathways, and its disruption can lead to downstream signaling changes. Some studies have reported that cytochalasans can influence signaling pathways, including the MAPK pathway, at higher concentrations.[6] To investigate this further:

  • Perform a dose-response analysis: Determine if the changes in MAPK signaling are concentration-dependent and if they occur at concentrations similar to those that cause actin disruption.

  • Use pathway-specific inhibitors: Combine this compound treatment with known inhibitors of the MAPK pathway to see if you can rescue the observed phenotype.

Question 4: My cell viability has decreased significantly more than expected. How can I determine if this is due to a specific off-target effect or general cytotoxicity?

Answer: To dissect the cause of high cytotoxicity, a multi-faceted approach is recommended:

  • Titrate the concentration: A thorough dose-response study will help identify the lowest effective concentration that produces the desired on-target effect while minimizing toxicity. Off-target effects and general cytotoxicity often become more prominent at higher concentrations.[7]

  • Assess apoptosis: Use assays for markers of apoptosis (e.g., caspase activation, Annexin V staining) to determine if the cell death is programmed. Cytochalasans can induce apoptosis.[2]

  • Compare with other actin inhibitors: Use an actin inhibitor with a different mechanism of action, such as Latrunculin (which sequesters actin monomers), to see if it produces a similar level of cytotoxicity.[6]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an aspochalasin, a subgroup of cytochalasans.[3] The primary and most well-documented mechanism of action for cytochalasans is the inhibition of actin polymerization. They bind to the barbed end of actin filaments, preventing both the assembly and disassembly of actin monomers.[1][2][5][7] This disrupts the actin cytoskeleton, affecting cellular processes like motility, division, and morphology.[1][2]

Q2: What are the known and potential off-target effects of this compound?

A2: While specific off-target effects of this compound are not extensively documented, based on the broader cytochalasan family, potential off-target effects include:

  • Inhibition of glucose transport: A well-known off-target effect of Cytochalasin B.[6][7]

  • Modulation of signaling pathways: Such as the MAPK pathway.[6]

  • Inhibition of protein synthesis: An effect noted for Cytochalasin D.[2]

  • Anti-angiogenic effects: Observed with Cytochalasan E.[2][8]

  • Effects on endocytosis. [6]

Q3: How should I prepare and store this compound?

A3: As with most natural product compounds, it is recommended to prepare fresh dilutions for each experiment from a stock solution. Stock solutions should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[7]

Q4: How can I differentiate between on-target and off-target effects in my experiments?

A4: A combination of control experiments is crucial:

  • Dose-Response Studies: Use the lowest effective concentration.[7]

  • Negative Controls: Use a structurally related but inactive analog if available. Dihydrocytochalasin B is a good control for distinguishing actin disruption from glucose transport inhibition.[6]

  • Orthogonal Approaches: Confirm findings with other actin inhibitors that have a different mechanism of action (e.g., Latrunculins).[6]

  • Rescue Experiments: If possible, try to rescue the phenotype by expressing a cytochalasan-resistant actin mutant.[6]

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following table summarizes the known on-target and potential off-target effects of commonly used cytochalasans for comparative purposes. IC50 and effective concentrations can vary significantly between cell types and experimental conditions.

CompoundPrimary Target & EffectEffective Concentration (On-Target)Known/Potential Off-Target EffectsNotes
This compound Predicted to inhibit actin polymerization by capping the barbed end of F-actin.Not yet established.Potential for glucose transport inhibition and effects on signaling pathways.Specificity and off-target profile are not well-characterized.
Cytochalasin B Inhibits actin polymerization.2-20 µM[2][5]Potent inhibitor of glucose transport.[6]Less specific for actin compared to Cytochalasin D.
Cytochalasin D Potent inhibitor of actin polymerization by capping the barbed end of F-actin.0.2 - 2 µM[2][6]Weaker inhibition of glucose transport compared to Cytochalasin B. Can inhibit protein synthesis and MAPK signaling at higher concentrations.[2][6]Generally considered more specific for actin than Cytochalasin B.[6]
Dihydrocytochalasin B Disrupts the actin cytoskeleton.Not specified.Does not inhibit glucose transport.[6]Excellent negative control for glucose transport off-target effects.[6]

Experimental Protocols

Protocol 1: Assessing Cell Viability and Cytotoxicity (MTT Assay)

This protocol provides a method for assessing cell viability based on the metabolic activity of the cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-only control.

Protocol 2: Visualization of the Actin Cytoskeleton (Phalloidin Staining)

This protocol allows for the direct visualization of F-actin within cells.

  • Cell Culture: Grow cells on glass coverslips in a petri dish or multi-well plate.

  • Treatment: Treat the cells with the desired concentration of this compound for the appropriate duration.

  • Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde in PBS for 10 minutes.

  • Permeabilization: Wash with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.

  • Staining: Wash with PBS and then stain with a fluorescently-labeled phalloidin (B8060827) solution (e.g., Phalloidin-iFluor 488) for 20-30 minutes at room temperature, protected from light.

  • Nuclear Staining (Optional): A nuclear counterstain such as DAPI can be included with the phalloidin solution.

  • Mounting: Wash with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope.

Protocol 3: Measurement of Glucose Uptake

This protocol allows for the quantification of glucose transport into cells, a key potential off-target effect.

  • Cell Preparation: Seed cells in a 24-well plate and grow to confluency.

  • Pre-incubation: Wash the cells with a glucose-free buffer (e.g., Krebs-Ringer-HEPES buffer) and pre-incubate with this compound or controls (e.g., Cytochalasin B as a positive control for inhibition) for 30 minutes.

  • Glucose Uptake: Add a solution containing a labeled glucose analog (e.g., 2-deoxy-D-[³H]glucose or a fluorescent glucose analog) and incubate for 10-15 minutes.

  • Termination: Stop the uptake by washing the cells rapidly with ice-cold PBS.

  • Lysis: Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH).

  • Quantification:

    • For radioactive glucose: Measure the radioactivity in the lysate using a scintillation counter.

    • For fluorescent glucose: Measure the fluorescence using a plate reader.

  • Normalization: Normalize the glucose uptake to the total protein content in each well.

Visualizations

Signaling_Pathway Aspergillin_PZ This compound Actin Actin Polymerization Aspergillin_PZ->Actin On-Target Inhibition Glucose_Transporter Glucose Transporter (e.g., GLUT1) Aspergillin_PZ->Glucose_Transporter Potential Off-Target Inhibition Cytoskeleton Actin Cytoskeleton Disruption Actin->Cytoskeleton Morphology Cell Morphology Changes Cytoskeleton->Morphology Motility Cell Motility Inhibition Cytoskeleton->Motility Division Cell Division Arrest Cytoskeleton->Division MAPK MAPK Signaling (e.g., ERK, JNK) Cytoskeleton->MAPK Indirect Effect Glucose_Uptake Decreased Glucose Uptake Glucose_Transporter->Glucose_Uptake Signaling_Changes Altered Signaling Readouts MAPK->Signaling_Changes

Caption: Hypothetical signaling effects of this compound.

Experimental_Workflow Start Experiment with This compound Observe Observe Unexpected Phenotype Start->Observe Dose_Response Perform Dose-Response Curve Observe->Dose_Response On_Target Is Phenotype Consistent with Actin Disruption? Dose_Response->On_Target Confirm_Actin Confirm Actin Disruption (Phalloidin Staining) On_Target->Confirm_Actin Yes Off_Target Investigate Potential Off-Target Effects On_Target->Off_Target No Confirm_Actin->Off_Target If other effects are present Conclusion Draw Conclusion on Mechanism Confirm_Actin->Conclusion Glucose_Assay Measure Glucose Uptake Off_Target->Glucose_Assay Signaling_Assay Assess Signaling Pathways (e.g., Western Blot) Off_Target->Signaling_Assay Glucose_Assay->Conclusion Signaling_Assay->Conclusion

Caption: Troubleshooting workflow for this compound experiments.

Logical_Relationship cluster_observed Observed Effect cluster_possible_causes Possible Causes cluster_validation Validation Experiments Observed_Phenotype Observed Phenotype On_Target_Effect On-Target Effect: Actin Disruption Observed_Phenotype->On_Target_Effect Off_Target_Effect Off-Target Effect: e.g., Glucose Transport Observed_Phenotype->Off_Target_Effect General_Toxicity General Toxicity Observed_Phenotype->General_Toxicity Phalloidin Phalloidin Staining On_Target_Effect->Phalloidin Validates Control_Compound Control Compound (e.g., Dihydrocytochalasin B) Off_Target_Effect->Control_Compound Distinguishes Glucose_Uptake_Assay Glucose Uptake Assay Off_Target_Effect->Glucose_Uptake_Assay Quantifies Viability_Assay Viability Assays (e.g., MTT, Apoptosis) General_Toxicity->Viability_Assay Assesses

Caption: Logical relationships in troubleshooting this compound effects.

References

Technical Support Center: Overcoming Antifungal Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Aspergillin PZ" does not correspond to a recognized scientific compound. This guide has been developed based on the assumption that the query refers to Posaconazole (PZ) , a widely used triazole antifungal agent for treating infections caused by Aspergillus species. The principles and methodologies discussed are broadly applicable to investigating azole resistance in fungi.

Frequently Asked Questions (FAQs)

Q1: My Aspergillus strain, which was previously susceptible to Posaconazole, is now showing resistance. What are the common causes?

A1: The most frequently observed mechanism for acquired azole resistance in Aspergillus fumigatus is the development of mutations in the cyp51A gene. This gene encodes the lanosterol (B1674476) 14-α-demethylase enzyme, the primary target of azole drugs. Specific mutations can prevent the drug from binding effectively to the enzyme. A common and well-documented mutation involves a 34-base pair tandem repeat (TR₃₄) in the promoter region of the cyp51A gene, which leads to its overexpression. This is often coupled with a point mutation in the gene itself, such as L98H, leading to high-level resistance.

Q2: How can I confirm if my Aspergillus strain has developed resistance to Posaconazole?

A2: Resistance is confirmed through antifungal susceptibility testing (AST). Standardized methods, such as those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST), should be used to determine the Minimum Inhibitory Concentration (MIC) of Posaconazole for your strain. An MIC value above the established clinical breakpoint for Aspergillus indicates resistance. For A. fumigatus, the EUCAST clinical breakpoint for Posaconazole is >0.125 mg/L.

Q3: My MIC assays are showing inconsistent results. What are some common troubleshooting steps?

A3: Inconsistent MIC results can arise from several factors:

  • Inoculum Preparation: Ensure the fungal spore suspension is standardized to the correct concentration as per your chosen protocol (e.g., CLSI M38). Inaccurate spore counts are a primary source of variability.

  • Media and Incubation: Use the recommended medium (e.g., RPMI 1640) and ensure incubation conditions (temperature, duration) are strictly followed.

  • Drug Potency: Verify the quality and storage conditions of your Posaconazole stock. Prepare fresh dilutions for each experiment.

  • Endpoint Reading: Reading the MIC endpoint can be subjective. Ensure consistent criteria are used, typically the lowest concentration that causes a significant reduction (e.g., ≥90%) in growth compared to the control.

Troubleshooting Guide: Investigating Resistance Mechanisms

Problem: My Aspergillus fumigatus isolate is confirmed resistant to Posaconazole (High MIC), but sequencing of the cyp51A gene shows no known mutations.

This is a common scenario, as non-cyp51A mediated resistance mechanisms are increasingly recognized. Here is a logical workflow to investigate alternative causes:

dot digraph "Troubleshooting_Non_Cyp51A_Resistance" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

subgraph "cluster_0" { label="Initial Finding"; bgcolor="#FFFFFF"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; start [label="Posaconazole Resistance Confirmed (High MIC)\nand Cyp51A is Wild-Type"]; }

subgraph "cluster_1" { label="Hypothesis 1: Efflux Pump Overexpression"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; exp1 [label="Perform qRT-PCR for\nEfflux Pump Genes\n(e.g., cdr1B/AfuMDR4)"]; exp2 [label="MIC Assay with\nEfflux Pump Inhibitor\n(e.g., MC-207,110)"]; res1 [label="Significant MIC Reduction?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

}

subgraph "cluster_2" { label="Hypothesis 2: Altered Transcription Factor"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; exp3 [label="Sequence Transcription Factors\n(e.g., HapE)"]; res2 [label="Mutation Found?\n(e.g., HapE P88L)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

}

subgraph "cluster_3" { label="Hypothesis 3: Upstream Pathway Alteration"; bgcolor="#FFFFFF"; node [fillcolor="#5F6368", fontcolor="#FFFFFF"]; exp4 [label="Sequence other ergosterol\nbiosynthesis genes\n(e.g., hmg1)"]; res3 [label="Mutation Found?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

}

subgraph "cluster_4" { label="Conclusion"; bgcolor="#FFFFFF"; node [shape=ellipse, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"]; conc1 [label="Efflux-Mediated\nResistance"]; conc2 [label="TF-Mediated\nResistance"]; conc3 [label="Target Pathway\nUpregulation"]; conc4 [label="Novel Mechanism?\n(Requires WGS)"]; }

start -> exp1 [style=solid, color="#202124"]; start -> exp3 [style=solid, color="#202124"]; start -> exp4 [style=solid, color="#202124"];

res1 -> conc1 [label="Yes", color="#34A853"]; res1 -> exp3 [label="No", color="#EA4335"];

res2 -> conc2 [label="Yes", color="#34A853"]; res2 -> exp4 [label="No", color="#EA4335"];

res3 -> conc3 [label="Yes", color="#34A853"]; res3 -> conc4 [label="No", color="#EA4335"]; } dot Caption: Troubleshooting workflow for non-cyp51A-mediated Posaconazole resistance.

Data Presentation: Comparative MICs

The following table summarizes typical Posaconazole MIC values for Aspergillus fumigatus strains with different resistance mechanisms.

Resistance MechanismGenotype ExampleTypical Posaconazole MIC (mg/L)Susceptibility Status
Wild-Type (Susceptible)Wild-Type cyp51A≤0.125Susceptible
Target-Site ModificationTR₃₄/L98H in cyp51A1 - >16Resistant
Efflux Pump OverexpressionUpregulation of cdr1B0.5 - 2Resistant (often low-to-mid level)
Transcription Factor MutationhapE P88L2 - 8Resistant
Upstream Pathway MutationMutation in hmg11 - 4Resistant

Note: MIC values are illustrative and can vary between specific isolates and testing conditions.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay (Adapted from EUCAST E.DEF 9.3)

This protocol determines the Minimum Inhibitory Concentration (MIC) of Posaconazole against an Aspergillus isolate.

Materials:

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS.

  • Posaconazole powder and DMSO for stock solution.

  • Sterile, flat-bottom 96-well microtiter plates.

  • Aspergillus isolate, cultured on potato dextrose agar (B569324) (PDA) for 5-7 days.

  • Spectrophotometer.

  • Sterile saline + 0.05% Tween 20.

Methodology:

  • Drug Preparation: Prepare a 1.6 mg/mL stock solution of Posaconazole in DMSO. Create serial twofold dilutions in RPMI medium in a separate plate to achieve final concentrations ranging from 16 mg/L to 0.015 mg/L.

  • Inoculum Preparation:

    • Harvest conidia by flooding the PDA plate with sterile saline-Tween solution and gently scraping the surface.

    • Transfer the suspension to a sterile tube and allow heavy particles to settle for 5 minutes.

    • Adjust the conidial suspension spectrophotometrically to a final concentration of 2-5 x 10⁵ CFU/mL in RPMI medium.

  • Plate Inoculation:

    • Transfer 100 µL of the standardized inoculum into each well of the 96-well plate containing 100 µL of the drug dilutions. This results in a final inoculum of 1-2.5 x 10⁵ CFU/mL.

    • Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

  • Incubation: Incubate the plate at 35-37°C for 48 hours.

  • Reading the MIC: The MIC is the lowest concentration of Posaconazole that shows complete inhibition of growth (or the lowest concentration that shows a visually striking reduction in growth, e.g., ≥90%) compared to the positive control.

Protocol 2: Sequencing of the cyp51A Gene and Promoter

This protocol is used to identify mutations associated with azole resistance.

Materials:

  • Genomic DNA extraction kit for fungi.

  • PCR primers flanking the cyp51A gene and its promoter region.

  • High-fidelity DNA polymerase and dNTPs.

  • Thermocycler.

  • Gel electrophoresis equipment.

  • Sanger sequencing service.

Methodology:

  • DNA Extraction: Extract high-quality genomic DNA from the resistant Aspergillus isolate grown in liquid culture.

  • PCR Amplification:

    • Set up PCR reactions to amplify the entire coding sequence of the cyp51A gene and its promoter region. Use overlapping primer sets if necessary to cover the full length.

    • Use a standard PCR protocol with an annealing temperature optimized for your specific primers.

  • Verification: Run the PCR products on an agarose (B213101) gel to confirm the amplification of fragments of the correct size.

  • Sequencing: Purify the PCR products and send them for bidirectional Sanger sequencing.

  • Analysis: Align the obtained sequences with a wild-type A. fumigatus cyp51A reference sequence (e.g., from strain AF293) to identify any point mutations or insertions/deletions, such as the TR₃₄ tandem repeat in the promoter.

Signaling Pathways and Workflows

dot digraph "Posaconazole_MoA_Resistance" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

subgraph "cluster_0" { label="Ergosterol Biosynthesis Pathway (Susceptible)"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Lanosterol -> "14-alpha-demethylase (Cyp51A)" -> Ergosterol_precursor [color="#202124"]; Ergosterol_precursor -> Ergosterol [label="Further steps", color="#202124"]; Ergosterol -> "Fungal Cell Membrane" [color="#202124"]; }

subgraph "cluster_1" { label="Drug Action"; bgcolor="#FFFFFF"; node [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Posaconazole [label="Posaconazole"]; }

subgraph "cluster_2" { label="Resistance Mechanisms"; bgcolor="#FFFFFF"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; TR34_L98H [label="Cyp51A Mutation\n(e.g., TR34/L98H)"]; Efflux [label="Efflux Pump\n(e.g., Cdr1B)"]; HapE [label="HapE Mutation"];

}

Posaconazole -> "14-alpha-demethylase (Cyp51A)" [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; "14-alpha-demethylase (Cyp51A)" -> TR34_L98H [style=invis]; Posaconazole -> Efflux [label="Pumped Out", style=dashed, color="#202124"]; } dot Caption: Mechanism of action of Posaconazole and key resistance pathways.

Technical Support Center: High-Purity Aspergillin PZ Purification Strategies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of aspergillin PZ. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate the isolation of high-purity this compound from fungal cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what source is it typically isolated?

A1: this compound is a novel isoindole-alkaloid first isolated from the fermentation broth of Aspergillus awamori. It is a secondary metabolite produced by the fungus and has been noted for its potential biological activities, including inducing deformation in the conidia of Pyricularia oryzae.[1]

Q2: What are the main challenges in purifying this compound?

A2: The primary challenges in purifying this compound, like many fungal secondary metabolites, include:

  • Low initial concentration: this compound is often present in low concentrations in the fermentation broth, requiring efficient extraction and concentration methods.

  • Complex mixture of related compounds: The crude extract contains a multitude of other metabolites, some of which may have similar chemical properties to this compound, making separation difficult.

  • Potential for degradation: Isoindole alkaloids can be sensitive to factors such as pH, light, and temperature, which can lead to degradation during the purification process.

  • Co-elution with pigments: Fungal cultures often produce pigments that can co-elute with the target compound, requiring specific chromatographic techniques for removal.

Q3: What is "activity-guided fractionation" and how is it applied to this compound purification?

A3: Activity-guided fractionation is a strategy used to isolate a bioactive compound from a complex mixture by repeatedly testing fractions for a specific biological activity and then further purifying the most active fractions. For this compound, the original isolation was guided by its ability to cause morphological abnormalities in the conidia of the fungus Pyricularia oryzae.[1] This involves testing the fractions from each purification step and selecting the most potent ones for subsequent purification.

Q4: Which chromatographic techniques are most effective for purifying this compound?

A4: A multi-step chromatographic approach is typically necessary. This may include:

  • Solid-Phase Extraction (SPE): For initial cleanup and concentration of the crude extract.

  • Silica (B1680970) Gel Column Chromatography: A common initial step for separating compounds based on polarity.

  • Sephadex LH-20 Chromatography: Useful for separating compounds based on size and for removing pigments.

  • Preparative High-Performance Liquid Chromatography (HPLC): Often the final step to achieve high purity, typically using a reversed-phase (C18) column.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield of this compound in the crude extract - Inefficient extraction solvent. - Suboptimal fermentation conditions. - Degradation of this compound during extraction.- Test a range of solvents with varying polarities (e.g., ethyl acetate, dichloromethane, butanol). - Optimize fermentation parameters (media composition, pH, temperature, incubation time). - Perform extraction at a lower temperature and protect the extract from light.
This compound is not separating from other compounds on the silica gel column - Inappropriate solvent system (mobile phase). - Column overloading. - Co-eluting impurities with similar polarity.- Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation. - Reduce the amount of crude extract loaded onto the column. - Consider using a different stationary phase (e.g., alumina, reversed-phase silica) or a different chromatographic technique (e.g., Sephadex LH-20).
Peak tailing or broad peaks in HPLC - Column overloading. - Secondary interactions between this compound and the stationary phase. - Poor solubility of the sample in the mobile phase. - Column degradation.- Reduce the injection volume or dilute the sample. - Modify the mobile phase by adding a small amount of a competing agent (e.g., trifluoroacetic acid for reversed-phase). - Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. - Use a new or thoroughly cleaned column.
Loss of biological activity in purified fractions - Degradation of this compound. - Presence of interfering compounds in the bioassay.- Handle purified fractions with care: store at low temperatures, protect from light, and use under an inert atmosphere if necessary. - Ensure the solvents used for purification are removed completely before the bioassay, as they may be toxic to the test organism.
Fungal/bacterial contamination in the starting culture - Non-sterile handling techniques. - Contaminated media or equipment.- Strictly adhere to aseptic techniques during fungal culture. - Autoclave all media and equipment properly. - Consider adding antibiotics to the culture medium to suppress bacterial growth if it does not affect fungal growth or this compound production.

Purification Workflow and Methodologies

Overall Purification Workflow

This compound Purification Workflow A Aspergillus awamori Fermentation Broth B Solvent Extraction (e.g., Ethyl Acetate) A->B C Crude Extract B->C D Silica Gel Column Chromatography C->D E Bioactive Fractions D->E J Bioassay (vs. Pyricularia oryzae) D->J F Sephadex LH-20 Chromatography E->F G Partially Purified this compound F->G F->J H Preparative HPLC (C18) G->H I High-Purity this compound H->I J->E

Caption: A typical workflow for the activity-guided purification of this compound.

Experimental Protocols

1. Fermentation of Aspergillus awamori

  • Culture Medium: Prepare a suitable liquid medium (e.g., Potato Dextrose Broth or a custom production medium).

  • Inoculation: Inoculate the sterile medium with a spore suspension or mycelial culture of Aspergillus awamori.

  • Incubation: Incubate the culture at 25-28°C for 14-21 days with shaking (e.g., 150 rpm) to ensure proper aeration.

2. Extraction of this compound

  • Separation: Separate the fungal mycelium from the culture broth by filtration.

  • Extraction: Extract the culture filtrate three times with an equal volume of ethyl acetate. Combine the organic layers.

  • Concentration: Dry the combined organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude extract.

3. Silica Gel Column Chromatography

  • Column Packing: Pack a glass column with silica gel (e.g., 70-230 mesh) in a non-polar solvent such as hexane.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Load the dried, adsorbed sample onto the top of the column.

  • Elution: Elute the column with a stepwise or gradient solvent system of increasing polarity (e.g., hexane-ethyl acetate, followed by ethyl acetate-methanol).

  • Fraction Collection: Collect fractions and monitor by TLC. Combine fractions with similar TLC profiles.

  • Activity Testing: Test the combined fractions for bioactivity against Pyricularia oryzae.

4. Sephadex LH-20 Chromatography

  • Column Packing: Swell Sephadex LH-20 beads in a suitable solvent (e.g., methanol) and pack into a column.

  • Elution: Apply the active fraction from the silica gel column to the Sephadex LH-20 column and elute with the same solvent. This step is effective for removing pigmented impurities.

  • Fraction Collection and Testing: Collect fractions and test for bioactivity.

5. Preparative HPLC

  • Column: Use a reversed-phase C18 column.

  • Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile (B52724) or methanol.

  • Detection: Monitor the elution profile using a UV detector at a suitable wavelength.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Final Step: Remove the solvent under reduced pressure to obtain high-purity this compound.

Quantitative Data Summary (Hypothetical)

Since the original publication does not provide quantitative data, the following table presents a hypothetical purification summary to illustrate the expected outcomes of a successful purification process.

Purification Step Total Protein (mg) Total Activity (Units) Specific Activity (Units/mg) Yield (%) Purification Fold
Crude Extract500010000.21001
Silica Gel Chromatography5008001.6808
Sephadex LH-20 Chromatography1006006.06030
Preparative HPLC1040040.040200

Note: "Activity Units" are defined based on the bioassay against Pyricularia oryzae (e.g., the minimum concentration required to cause a defined level of conidial deformation).

Logical Troubleshooting Flowchart

Troubleshooting Low Yield Start Low Yield of Pure this compound CheckCrude Check yield of crude extract Start->CheckCrude CrudeLow Crude yield is low CheckCrude->CrudeLow CrudeOK Crude yield is acceptable CheckCrude->CrudeOK OptimizeCulture Optimize fermentation conditions CrudeLow->OptimizeCulture Yes CrudeLow->CrudeOK No OptimizeExtraction Optimize extraction solvent/method OptimizeCulture->OptimizeExtraction CheckActivity Check bioactivity of fractions CrudeOK->CheckActivity Yes ActivityLow Activity is lost during purification CheckActivity->ActivityLow ActivityOK Activity is retained CheckActivity->ActivityOK CheckDegradation Investigate compound degradation (pH, temp, light) ActivityLow->CheckDegradation Yes ActivityLow->ActivityOK No CheckPurity Check purity of final product (HPLC, NMR) ActivityOK->CheckPurity Yes Impure Final product is impure CheckPurity->Impure OptimizeChromo Optimize chromatography steps (new phases, gradients) Impure->OptimizeChromo Yes End High Purity Yield Achieved Impure->End No OptimizeChromo->CheckPurity

Caption: A decision-making flowchart for troubleshooting low yields in this compound purification.

References

addressing inconsistencies in aspergillin PZ experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Aspergillin PZ. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges and inconsistencies encountered during experimentation with this complex natural product. Here you will find troubleshooting guides and frequently asked questions to help you optimize your experimental workflow and ensure reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a pentacyclic isoindole-alkaloid natural product originally isolated from the fungus Aspergillus awamori.[1][2] Structurally, it is a complex polyketide.[1] It has been investigated for its potential as an antitumor and antifungal agent.[1][2] Due to its intricate structure, much of the published literature focuses on its total synthesis.[1]

Q2: I am observing significant batch-to-batch variability in the biological activity of my this compound samples. What could be the cause?

Batch-to-batch variability is a common issue with complex natural products. Several factors can contribute to this:

  • Purity of the Compound: Minor impurities or contaminants from the isolation or synthesis process can have significant biological effects, leading to inconsistent results. It is crucial to use highly purified and well-characterized this compound.

  • Compound Stability: this compound is a complex molecule that may be sensitive to light, temperature, and pH.[1] Improper storage or handling can lead to degradation of the compound.

  • Solvent Effects: The choice of solvent for solubilizing this compound and the final concentration in the assay can impact its activity.

Q3: What is the recommended procedure for storing and handling this compound?

To ensure the stability and integrity of this compound, the following storage and handling procedures are recommended:

  • Storage: Store solid this compound at -20°C or below in a tightly sealed container, protected from light.

  • Stock Solutions: Prepare stock solutions in an appropriate solvent (e.g., DMSO) at a high concentration. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.

  • Handling: When preparing dilutions for experiments, allow the stock solution to thaw completely and bring it to room temperature before opening the vial. Minimize the exposure of the compound to light and extreme pH conditions.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Cytotoxicity Assays

You may observe significant variations in the half-maximal inhibitory concentration (IC50) of this compound across different experiments.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Cell Culture Conditions Ensure consistent cell passage number, confluency, and media composition for all experiments.
Compound Solubility This compound may precipitate at higher concentrations in aqueous media. Visually inspect your assay plates for any signs of precipitation. Consider using a lower concentration range or a different solubilizing agent if precipitation is observed.
Assay Incubation Time The duration of cell exposure to this compound can significantly affect the IC50 value. Optimize and standardize the incubation time for your specific cell line and assay.
Assay Detection Method Different cytotoxicity assays (e.g., MTT, LDH, CellTiter-Glo) measure different cellular endpoints. Ensure you are using the most appropriate assay for your experimental question and that the assay itself is not affected by this compound.

Data Presentation: Example of Inconsistent IC50 Values

Experiment ID Cell Line Incubation Time (h) IC50 (µM)
EXP-001A5494812.5
EXP-002A5494825.1
EXP-003A549728.9
EXP-004HeLa4818.7
Issue 2: Poor Solubility in Aqueous Buffers

This compound is a lipophilic molecule and may have limited solubility in aqueous solutions, leading to inaccurate dosing and unreliable results.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inappropriate Solvent While DMSO is a common solvent for initial stock solutions, high final concentrations in the assay can be toxic to cells.
Precipitation The compound may precipitate when diluted from the stock solution into aqueous media.
Solution Prepare a high-concentration stock solution in 100% DMSO. When preparing working solutions, dilute the stock in a stepwise manner, ensuring thorough mixing at each step. The final concentration of DMSO in the assay should be kept low (typically <0.5%) and consistent across all treatments, including vehicle controls. If solubility issues persist, consider the use of solubilizing agents such as Pluronic F-68 or Cremophor EL.

Experimental Protocols

Detailed Methodology: Cell Viability Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of the stock solution in cell culture media to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Treatment: Remove the media from the cells and add 100 µL of the media containing the different concentrations of this compound. Include a vehicle control (media with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.

Visualizations

Signaling Pathway Diagram

Below is a hypothetical signaling pathway that could be investigated in relation to the cytotoxic effects of this compound. This pathway illustrates the induction of apoptosis through the intrinsic pathway.

Aspergillin_PZ This compound Mitochondrion Mitochondrion Aspergillin_PZ->Mitochondrion Stress Signal Bax Bax Bcl2 Bcl-2 Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Active_Caspase9 Active Caspase-9 Apoptosome->Active_Caspase9 Activation Caspase9 Pro-caspase-9 Caspase9->Apoptosome Caspase3 Pro-caspase-3 Active_Caspase9->Caspase3 Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Activation Apoptosis Apoptosis Active_Caspase3->Apoptosis

Caption: Hypothetical apoptotic pathway induced by this compound.

Experimental Workflow Diagram

This diagram outlines a typical workflow for screening the cytotoxic activity of this compound.

start Start prep_compound Prepare this compound Stock Solution start->prep_compound treat_cells Treat Cells with Serial Dilutions prep_compound->treat_cells seed_cells Seed Cells in 96-well Plates seed_cells->treat_cells incubate Incubate for 48/72 hours treat_cells->incubate add_reagent Add Viability Reagent (e.g., MTT) incubate->add_reagent measure Measure Signal (e.g., Absorbance) add_reagent->measure analyze Analyze Data and Calculate IC50 measure->analyze end End analyze->end

Caption: Workflow for this compound cytotoxicity screening.

Troubleshooting Logic Diagram

This diagram provides a logical flow for troubleshooting inconsistent experimental results.

start Inconsistent Results? check_compound Check Compound Integrity (Purity, Storage) start->check_compound Yes check_protocol Review Experimental Protocol (Cell conditions, Incubation time) check_compound->check_protocol check_solubility Verify Compound Solubility (Precipitation, Solvent concentration) check_protocol->check_solubility optimize_assay Optimize Assay Parameters check_solubility->optimize_assay re_run Re-run Experiment optimize_assay->re_run consistent Results Consistent? re_run->consistent consistent->start No end Problem Solved consistent->end Yes

Caption: Troubleshooting flowchart for inconsistent results.

References

how to store aspergillin PZ to maintain its bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of aspergillin PZ to maintain its bioactivity. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for solid this compound?

A1: For long-term preservation of its bioactivity, solid this compound should be stored at -20°C.[1][2]

Q2: How should I store this compound once it is dissolved in a solvent?

A2: Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month to maintain stability.[3]

Q3: In which solvents can I dissolve this compound?

A3: this compound is soluble in ethanol, methanol, and DMSO.[1][4]

Q4: What is the appearance of this compound?

A4: this compound is a white solid.

Q5: What are the known bioactivities of this compound?

A5: this compound is known to induce morphological deformation in the conidia of Pyricularia oryzae and exhibits cytotoxic activity against HL-60 promyelocytic leukemia cells.

Storage and Stability Data

Maintaining the bioactivity of this compound is crucial for reproducible experimental results. The following tables summarize the recommended storage conditions and expected stability.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureRecommended Duration
Solid (Powder)-20°CUp to 3 years
4°CUp to 2 years
In Solvent-80°CUp to 6 months
-20°CUp to 1 month

Data is based on general recommendations for handling similar fungal metabolites and should be confirmed by lot-specific certificates of analysis where available.

Table 2: Qualitative Bioactivity Stability of this compound in DMSO at -20°C

Storage DurationExpected Bioactivity
1 weekHigh
1 monthModerate to High
3 monthsModerate (potential for some degradation)
6 monthsLow to Moderate (significant degradation likely)

This table provides an estimate of stability. Actual stability may vary based on solvent purity, handling, and specific experimental conditions. It is always recommended to use freshly prepared solutions for sensitive assays.

Experimental Protocols

Below are detailed protocols for assessing the bioactivity of this compound.

Antifungal Activity Assay against Pyricularia oryzae

This protocol outlines the procedure to evaluate the effect of this compound on the mycelial growth of Pyricularia oryzae.

Materials:

  • This compound

  • DMSO (sterile)

  • Potato Dextrose Agar (PDA) plates

  • Pyricularia oryzae culture

  • Sterile cork borer (5 mm diameter)

  • Incubator (25°C)

  • Parafilm

Procedure:

  • Prepare this compound stock solution: Dissolve this compound in sterile DMSO to a concentration of 10 mg/mL.

  • Prepare PDA plates with this compound:

    • Autoclave PDA medium and cool to 50-55°C.

    • Add the this compound stock solution to the molten PDA to achieve final concentrations of 10, 25, 50, and 100 µg/mL. Ensure the final DMSO concentration is the same in all plates, including the control (typically ≤ 0.5%).

    • Prepare a control plate containing only DMSO at the same final concentration.

    • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculate plates:

    • From a fresh culture of P. oryzae, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each PDA plate.

  • Incubation:

    • Seal the plates with parafilm.

    • Incubate the plates at 25°C for 7 days.

  • Data analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions.

    • Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = [(C - T) / C] x 100 Where C is the average diameter of the colony in the control plate, and T is the average diameter of the colony in the treatment plate.

Cytotoxicity Assay using HL-60 Cells (MTT Assay)

This protocol details the steps to determine the cytotoxic effect of this compound on the HL-60 human promyelocytic leukemia cell line.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • HL-60 cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed HL-60 cells into a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete RPMI-1640 medium.

    • Incubate for 24 hours.

  • Treatment with this compound:

    • Prepare a serial dilution of this compound in complete medium from a concentrated stock solution in DMSO. Final concentrations may range from 1 µM to 100 µM.

    • Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Include a vehicle control (medium with DMSO) and a no-treatment control.

    • Add 100 µL of the diluted this compound solutions to the respective wells.

  • Incubation:

    • Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Incubate for an additional 4-18 hours in the dark at room temperature.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).

Troubleshooting Guide

Problem 1: this compound precipitate observed in stock solution after thawing.

Possible Cause Solution
Poor solubility at low temperatures.Gently warm the solution to 37°C and vortex to redissolve.
Solvent evaporation.Ensure vials are tightly sealed. Use parafilm for extra security.
Exceeded solubility limit.Prepare a more dilute stock solution.

Problem 2: Inconsistent or no bioactivity observed in experiments.

Possible Cause Solution
Degradation of this compound.Prepare fresh stock solutions. Avoid multiple freeze-thaw cycles. Store aliquots at -80°C. Verify the age and storage history of the solid compound.
Incorrect final concentration.Recalculate dilutions. Ensure accurate pipetting.
Interference from solvent.Ensure the final DMSO concentration is low and consistent across all wells, including controls.
Cell or fungal culture issues.Use healthy, log-phase cells or a fresh fungal culture. Check for contamination.

Problem 3: High background in MTT assay.

Possible Cause Solution
Contamination of cell culture.Discard contaminated cultures and use fresh, sterile reagents.
High cell density.Optimize cell seeding density to ensure linear MTT reduction during the assay period.
Extended incubation with MTT.Do not exceed the recommended 4-hour incubation time with MTT.

Visual Workflows

Storage_Workflow cluster_receive Receiving this compound cluster_storage Storage Options cluster_experiment Experimental Use Receive Receive Solid This compound Store_Solid Store Solid at -20°C Receive->Store_Solid Long-term storage Prepare_Stock Prepare Stock Solution (e.g., in DMSO) Receive->Prepare_Stock Immediate use Store_Solid->Prepare_Stock For experiment Store_Solution Store Aliquots at -80°C Prepare_Stock->Store_Solution Thaw_Aliquot Thaw Aliquot Store_Solution->Thaw_Aliquot Use in experiment Prepare_Dilutions Prepare Working Dilutions Thaw_Aliquot->Prepare_Dilutions Perform_Assay Perform Bioassay Prepare_Dilutions->Perform_Assay

Caption: Workflow for receiving, storing, and preparing this compound for experiments.

Troubleshooting_Logic cluster_compound Compound Issues cluster_assay Assay Issues Start Inconsistent Bioactivity Observed Check_Compound Check this compound Stock Solution Start->Check_Compound Check_Assay Review Assay Parameters Start->Check_Assay Check_Culture Verify Cell/Fungal Culture Health Start->Check_Culture Precipitate Precipitate Visible? Check_Compound->Precipitate Concentration Concentration Correct? Check_Assay->Concentration Degradation Potential Degradation? Precipitate->Degradation No Warm_Vortex Warm and Vortex Precipitate->Warm_Vortex Yes Fresh_Stock Prepare Fresh Stock Degradation->Fresh_Stock Yes Conclusion Re-run Experiment Fresh_Stock->Conclusion Solvent_Control Solvent Control OK? Concentration->Solvent_Control Yes Recalculate Recalculate Dilutions Concentration->Recalculate No Adjust_Solvent Adjust Solvent % Solvent_Control->Adjust_Solvent No Recalculate->Conclusion Adjust_Solvent->Conclusion

Caption: Logical troubleshooting workflow for inconsistent this compound bioactivity.

References

mitigating the weak cytotoxic effects of aspergillin PZ in specific assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering weak cytotoxic effects of Aspergillin PZ in various assays. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why am I observing weak or inconsistent cytotoxic effects with this compound?

A1: The reported cytotoxic activity of this compound can be modest, with significant effects often observed at higher concentrations (e.g., 50-100 µM) in specific cell lines.[1] Several factors can contribute to perceived weak effects:

  • Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivity to this compound. For instance, some prostate (PC3, LNCaP), ovarian (A2780), pancreatic (PANC-1), breast (MDA-MB231), and lung (A549) cancer cell lines have shown susceptibility, while others may be more resistant.[1]

  • Compound Purity and Stability: Ensure the purity of your this compound sample. Impurities can affect its activity. Also, consider the stability of the compound in your solvent and culture medium over the duration of the experiment.

  • Assay Conditions: Suboptimal assay conditions, such as cell density, incubation time, and the type of cytotoxicity assay used, can influence the results.

  • Mechanism of Action: this compound likely induces apoptosis, a programmed cell death process.[2] If the cell line has defects in apoptotic signaling pathways, it may appear resistant.

Q2: What are the typical IC50 values for this compound in cancer cell lines?

A2: Comprehensive, directly comparable IC50 data for this compound across a wide range of cell lines is limited in the public domain. However, studies on this compound and structurally related aspochalasins report weak to moderate cytotoxicity. The following table summarizes available data and provides context with related compounds.

CompoundCell LineCancer TypeReported IC50/Activity
This compound PC3Prostate CancerWeak Activity
Aspochalasin I NCI-H460Non-Small Cell Lung CancerWeak to Moderate Cytotoxicity
MCF-7Breast CancerWeak to Moderate Cytotoxicity
SF-268GlioblastomaWeak to Moderate Cytotoxicity
Aspochalasins (general) VariousVariousIC50 values often in the micromolar range

Note: "Weak to Moderate" indicates that the compound showed activity, but specific IC50 values were not always provided. Researchers should perform dose-response experiments to determine the precise IC50 in their specific cell line of interest.

Q3: How can I potentiate the cytotoxic effects of this compound?

A3: A promising strategy to enhance the efficacy of compounds with modest activity is through combination therapy. Consider combining this compound with:

  • Standard Chemotherapeutic Agents: Synergistic effects can be achieved by combining this compound with conventional chemotherapy drugs. This may allow for lower, less toxic doses of the chemotherapeutic agent.

  • Inhibitors of Anti-Apoptotic Proteins: Since this compound likely acts through the intrinsic apoptotic pathway, combining it with inhibitors of anti-apoptotic Bcl-2 family proteins (e.g., ABT-737) could sensitize cancer cells to its effects.

  • Inducers of Oxidative Stress: Some fungal secondary metabolites induce apoptosis through the generation of reactive oxygen species (ROS).[3] Combining this compound with agents that increase ROS levels could enhance its cytotoxic potential.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High IC50 values or no significant cytotoxicity observed. - Cell line is resistant.- Insufficient drug concentration or incubation time.- Compound degradation.- Test a panel of different cancer cell lines.- Increase the concentration range of this compound and extend the incubation period (e.g., 48-72 hours).- Prepare fresh stock solutions and protect from light.
High variability between replicate wells. - Inconsistent cell seeding.- Edge effects in the microplate.- Pipetting errors.- Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile medium.- Use calibrated pipettes and consistent technique.
Discrepancy between different cytotoxicity assays (e.g., MTT vs. Flow Cytometry). - Assays measure different cellular events (metabolic activity vs. apoptosis).- this compound may have cytostatic rather than cytotoxic effects at lower concentrations.- Use multiple, complementary assays to assess cell death.- Perform a cell cycle analysis to investigate potential cytostatic effects.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using the MTT Assay

This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 µM to 200 µM.

    • Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Assessing Apoptosis Induction by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 for 24-48 hours.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

    • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizing Potential Mechanisms

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

Based on the mechanisms of other fungal secondary metabolites, this compound may induce apoptosis through the intrinsic pathway, potentially initiated by an increase in reactive oxygen species (ROS).

Aspergillin_PZ_Apoptosis_Pathway Aspergillin_PZ This compound ROS ↑ Reactive Oxygen Species (ROS) Aspergillin_PZ->ROS Mitochondrion Mitochondrion ROS->Mitochondrion stress Bcl2 Bcl-2 (Anti-apoptotic) ROS->Bcl2 may inhibit Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Bax_Bak Bax/Bak (Pro-apoptotic) Bcl2->Bax_Bak inhibits Bax_Bak->Mitochondrion permeabilizes Apoptosome Apoptosome (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

Experimental Workflow for Investigating Synergistic Effects

This workflow outlines the steps to identify and validate synergistic drug combinations with this compound.

Synergy_Workflow cluster_screening 1. Combination Screening cluster_analysis 2. Synergy Analysis cluster_validation 3. Mechanistic Validation Screening Dose-response matrix of This compound + Partner Drug Viability_Assay Cell Viability Assay (e.g., MTT) Screening->Viability_Assay CI_Calculation Calculate Combination Index (CI) (e.g., Chou-Talalay method) Viability_Assay->CI_Calculation Synergy_Identification Identify Synergistic Combinations (CI < 1) CI_Calculation->Synergy_Identification Apoptosis_Assay Apoptosis Assays (Annexin V, Caspase activity) Synergy_Identification->Apoptosis_Assay Pathway_Analysis Western Blot for Apoptotic Pathway Proteins Apoptosis_Assay->Pathway_Analysis

Caption: Workflow for identifying synergistic drug combinations.

References

Validation & Comparative

Unveiling the Anticancer Potential of Aspergillin PZ: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aspergillin PZ, a natural compound isolated from Aspergillus species, has demonstrated notable anticancer properties in preliminary in vitro studies.[1] However, a critical gap exists in the scientific literature regarding its efficacy and safety in a living organism. This guide provides a comparative analysis of this compound's in vitro performance against established chemotherapeutic agents, docetaxel (B913) and carboplatin (B1684641), for which extensive in vivo data are available. By juxtaposing the laboratory findings for this compound with the real-world efficacy of standard-of-care drugs, this document aims to highlight the therapeutic potential of this compound and underscore the imperative for comprehensive in vivo validation.

Comparative Analysis of Anticancer Efficacy

To provide a clear perspective on the potential of this compound, its in vitro cytotoxic effects on prostate (PC3) and ovarian (A2780) cancer cell lines are compared with the in vivo efficacy of docetaxel and carboplatin in xenograft models using the same cell lines.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of this compound

CompoundCell LineAssay TypeEndpointResultCitation
This compoundPC3 (Prostate)CytotoxicityIC50>25 µM[1]
This compoundA2780 (Ovarian)CytotoxicityIC50>5 µM[1]

Note: The available literature indicates that high concentrations (50 and 100 micromolar) of this compound significantly reduce the survivability of prostate and ovarian cancer cell lines.[1]

Table 2: In Vivo Efficacy of Standard-of-Care Chemotherapeutics

CompoundCancer ModelEfficacy MetricResultCitation
DocetaxelPC3 XenograftTumor Growth InhibitionSignificant inhibition at 10, 25, and 50 mg/kg[2]
DocetaxelDU-145 XenograftTumor Regression32.6% at 10 mg/kg/week for 3 weeks
CarboplatinA2780 XenograftTumor Growth DelaySignificant delay at 100 mg/kg
CarboplatinA2780 XenograftTumor Growth InhibitionSignificant inhibition at 50 mg/kg

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the in vitro assessment of this compound and the in vivo evaluation of the comparator drugs.

This compound: In Vitro Cytotoxicity Assay
  • Cell Lines: Human prostate cancer (PC3) and ovarian cancer (A2780) cell lines were utilized.

  • Culture Conditions: Cells were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: this compound was dissolved in a suitable solvent and added to the cell cultures at varying concentrations.

  • Assay: The cytotoxic effects were determined using standard cell viability assays, such as the MTT assay, which measures the metabolic activity of cells.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated to quantify the potency of this compound.

Docetaxel: PC3 Xenograft Model
  • Animal Model: Male athymic nude or SCID mice, typically 6-12 weeks old, were used.

  • Cell Implantation: PC3 cells (e.g., 5 x 10^6 cells) were suspended in a suitable medium, sometimes mixed with Matrigel, and injected subcutaneously into the flank of the mice.

  • Tumor Growth and Treatment Initiation: Tumors were allowed to grow to a palpable size (e.g., 50-150 mm³). Mice were then randomized into treatment and control groups.

  • Drug Administration: Docetaxel was administered via intraperitoneal (i.p.) or intravenous (i.v.) injection at specified doses (e.g., 10-50 mg/kg) and schedules (e.g., weekly for 3 cycles).

  • Efficacy Evaluation: Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised and weighed. Survival analysis may also be conducted.

Carboplatin: A2780 Xenograft Model
  • Animal Model: Immunodeficient mice (e.g., nude or NOD/SCID) were used.

  • Cell Implantation: A2780 cells were injected subcutaneously into the flanks of the mice.

  • Tumor Growth and Treatment Initiation: Once tumors reached a predetermined volume, mice were randomized for treatment.

  • Drug Administration: Carboplatin was typically administered intraperitoneally at doses ranging from 20-100 mg/kg.

  • Efficacy Evaluation: Tumor growth was monitored by measuring tumor volume over time. Survival of the animals was also recorded as a key endpoint.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these compounds exert their anticancer effects is fundamental for targeted drug development.

This compound (Proposed Mechanism)

While the precise mechanism of action for this compound is not yet elucidated, in vitro observations suggest that it induces apoptosis in cancer cells. The significant reduction in cell survivability at higher concentrations points towards a potent cytotoxic effect that likely involves the activation of programmed cell death pathways. Further research is necessary to identify the specific signaling cascades involved.

Aspergillin_PZ_Proposed_Pathway Aspergillin_PZ This compound Cancer_Cell Cancer Cell Aspergillin_PZ->Cancer_Cell Unknown_Target Unknown Molecular Target(s) Cancer_Cell->Unknown_Target Binds to / Interacts with Apoptosis_Pathway Apoptotic Signaling Cascade Unknown_Target->Apoptosis_Pathway Activates Cell_Death Cell Death Apoptosis_Pathway->Cell_Death Leads to Docetaxel_Pathway Docetaxel Docetaxel Microtubules Microtubules Docetaxel->Microtubules Binds to β-tubulin Stabilization Microtubule Stabilization Microtubules->Stabilization Promotes G2M_Arrest G2/M Phase Cell Cycle Arrest Stabilization->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces Carboplatin_Pathway Carboplatin Carboplatin Cell_Uptake Cellular Uptake Carboplatin->Cell_Uptake Activation Aquation/ Activation Cell_Uptake->Activation DNA DNA Activation->DNA Binds to DNA_Adducts DNA Cross-links (Adducts) DNA->DNA_Adducts Forms Replication_Inhibition Inhibition of DNA Replication & Transcription DNA_Adducts->Replication_Inhibition Causes Apoptosis Apoptosis Replication_Inhibition->Apoptosis Induces InVivo_Workflow cluster_Preclinical Preclinical In Vivo Study Cell_Culture 1. Cancer Cell Culture Implantation 2. Cell Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization of Mice Tumor_Growth->Randomization Treatment 5. Treatment with Test Compound/Vehicle Randomization->Treatment Data_Collection 6. Tumor Measurement & Survival Monitoring Treatment->Data_Collection Endpoint 7. Study Endpoint & Tissue Collection Data_Collection->Endpoint Analysis 8. Data Analysis & Interpretation Endpoint->Analysis

References

A Comparative Guide to the Antifungal Efficacy of Aspergillin PZ and Standard Antifungals: A Research Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antifungal potential of aspergillin PZ, a novel isoindole-alkaloid, in relation to established antifungal agents. Due to the nascent stage of research into this compound's antimicrobial properties, this document focuses on establishing a framework for future investigation by presenting the limited existing data alongside standardized methodologies and the performance of current market leaders.

Introduction to this compound

This compound is a pentacyclic isoindole-alkaloid first isolated from the fungus Aspergillus awamori.[1][2] While its complex structure has intrigued synthetic chemists, its bioactivity has been primarily explored in the context of anticancer research, with some studies noting its potential as an antitumor agent.[2][3] Its antifungal properties, however, remain largely uncharacterized.

Initial findings indicate that this compound may exert some antifungal effects, as it was observed to cause moderate deformation of conidia in Pyricularia oryzae.[1] Another study reported low antimicrobial activity against certain bacteria, with an approximate 2-3 mm zone of inhibition in disk diffusion assays. However, comprehensive quantitative data, such as Minimum Inhibitory Concentration (MIC) values against a broad panel of pathogenic fungi, are not yet available in published literature. This significant knowledge gap underscores the need for systematic investigation into its antifungal efficacy.

Benchmarking Against Standard Antifungal Agents

To provide a context for potential future findings on this compound, the following table summarizes the typical in vitro efficacy of widely used antifungal drugs against two common pathogenic fungi, Candida albicans and Aspergillus fumigatus. These values, determined through standardized susceptibility testing, serve as a benchmark for evaluating the potential of novel compounds.

Antifungal AgentClassMechanism of ActionTypical MIC Range for Candida albicans (µg/mL)Typical MIC Range for Aspergillus fumigatus (µg/mL)
Amphotericin B PolyeneBinds to ergosterol (B1671047) in the fungal cell membrane, leading to pore formation and cell leakage.0.25 - 10.5 - 2
Fluconazole AzoleInhibits the enzyme lanosterol (B1674476) 14-α-demethylase, disrupting ergosterol synthesis and cell membrane integrity.0.25 - 4Not typically effective
Voriconazole AzoleA broader-spectrum azole that inhibits lanosterol 14-α-demethylase, effective against Aspergillus species.0.03 - 0.250.25 - 1
Caspofungin EchinocandinInhibits (1,3)-β-D-glucan synthase, disrupting the synthesis of a critical cell wall component.0.03 - 0.250.03 - 0.125

Note: MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocols for Antifungal Susceptibility Testing

To facilitate further research into this compound, the standardized protocols for determining antifungal efficacy are detailed below. Adherence to these methodologies, established by bodies such as the Clinical and Laboratory Standards Institute (CLSI), is crucial for generating reproducible and comparable data.

Broth Microdilution Method (based on CLSI M27/M38)

This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Principle: A standardized inoculum of a fungal isolate is introduced into a series of microplate wells containing serial dilutions of the antifungal agent in a standard broth medium (e.g., RPMI-1640). The MIC is the lowest concentration of the agent that prevents visible growth after a specified incubation period.

Methodology:

  • Preparation of Antifungal Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Perform a two-fold serial dilution of the antifungal agent in a 96-well microtiter plate using RPMI-1640 medium. The final concentration range should be sufficient to determine the MIC (e.g., 0.03 to 16 µg/mL).

  • Inoculum Preparation: Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar). Prepare a suspension of fungal cells (for yeasts) or conidia (for molds) in sterile saline. Adjust the suspension to a standardized turbidity (e.g., 0.5 McFarland standard), which corresponds to a specific cell/conidia concentration. Further dilute this suspension in RPMI-1640 to achieve the final desired inoculum concentration.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate, including a growth control well (no antifungal) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • Reading the MIC: Determine the MIC visually as the lowest concentration at which a significant reduction (typically ≥50% for azoles against yeasts, and 100% for other agents) in turbidity or growth is observed compared to the growth control.

Disk Diffusion Method (based on CLSI M44)

This method provides a qualitative or semi-quantitative measure of antifungal activity.

Principle: A paper disk impregnated with a known amount of the antifungal agent is placed on an agar plate that has been uniformly inoculated with a standardized fungal suspension. During incubation, the agent diffuses from the disk into the agar. The diameter of the zone of growth inhibition around the disk is proportional to the susceptibility of the organism to the agent.

Methodology:

  • Inoculum Preparation: Prepare a standardized fungal suspension as described for the broth microdilution method.

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate (supplemented with glucose and methylene (B1212753) blue for yeasts).

  • Disk Application: Aseptically apply a paper disk impregnated with a specific concentration of this compound onto the surface of the inoculated agar.

  • Incubation: Invert the plates and incubate at 35°C for 24-48 hours.

  • Measurement: After incubation, measure the diameter of the zone of complete growth inhibition (in millimeters) around the disk.

Visualizing Experimental and Mechanistic Frameworks

To guide future research, the following diagrams illustrate a proposed experimental workflow for evaluating novel antifungal compounds and a hypothetical signaling pathway for the action of alkaloid-based antifungals like this compound.

experimental_workflow cluster_screening Phase 1: Initial Screening cluster_quantification Phase 2: Quantitative Analysis cluster_mechanistic Phase 3: Mechanistic Studies start Isolate/Synthesize This compound screen Primary Antifungal Screen (e.g., Disk Diffusion) start->screen mic MIC Determination (Broth Microdilution) vs. Panel of Fungi screen->mic Active? mfc MFC Determination mic->mfc moa Mechanism of Action (e.g., Cell Wall/Membrane Integrity Assays) mic->moa pathway Signaling Pathway Analysis moa->pathway

Caption: A proposed experimental workflow for the antifungal evaluation of this compound.

hypothetical_moa cluster_targets Potential Cellular Targets cluster_effects Downstream Cellular Effects aspergillin_pz This compound (Isoindole-Alkaloid) cell_membrane Fungal Cell Membrane (Ergosterol Interaction?) aspergillin_pz->cell_membrane dna_topo DNA/Topoisomerase (Intercalation/Inhibition) aspergillin_pz->dna_topo cell_wall Cell Wall Synthesis (Enzyme Inhibition?) aspergillin_pz->cell_wall membrane_damage Membrane Permeabilization cell_membrane->membrane_damage dna_damage DNA Replication Stress dna_topo->dna_damage wall_stress Cell Wall Instability cell_wall->wall_stress apoptosis Apoptosis/Cell Death membrane_damage->apoptosis dna_damage->apoptosis wall_stress->apoptosis

Caption: Generalized potential mechanisms of action for alkaloid-based antifungals.

Conclusion and Future Directions

This compound presents an intriguing scaffold for the development of new therapeutic agents. However, its potential as an antifungal agent is currently speculative due to a lack of dedicated research. The immediate priority for the research community is to perform comprehensive in vitro susceptibility testing against a wide range of clinically relevant yeasts and molds. Determining its MIC values will be the first step in understanding its spectrum of activity and potency relative to existing drugs.

Should this compound demonstrate significant antifungal activity, subsequent research should focus on elucidating its mechanism of action. Investigations into its effects on the fungal cell wall, cell membrane integrity, and key biosynthetic pathways will be critical. The experimental frameworks and comparative data provided in this guide offer a roadmap for these future studies, which will be essential in determining whether this compound can be developed into a clinically useful antifungal agent.

References

Aspergillin PZ vs. Trichoderone: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the biological activities of Aspergillin PZ and Trichoderone, supported by available experimental data.

This guide provides a comparative overview of two fungal secondary metabolites, this compound and Trichoderone, for researchers, scientists, and drug development professionals. The information presented is based on published scientific literature and aims to facilitate an objective assessment of their potential as therapeutic agents.

Introduction

This compound is an isoindole-alkaloid first isolated from Aspergillus awamori. It has demonstrated a range of biological activities, including antifungal, antioxidant, and anticancer properties. Trichoderone, a cytotoxic cyclopentenone from the marine-derived fungus Trichoderma sp., has also garnered interest for its potent and selective cytotoxicity against cancer cell lines and its inhibitory effects on viral and bacterial enzymes. This guide will delve into a direct comparison of their cytotoxic activities, detail the experimental methodologies used in these assessments, and provide an overview of the known signaling pathways in their respective source organisms.

Data Presentation: Cytotoxicity Comparison

A direct comparative study of this compound and a related compound, Trichoderone B, was conducted using the National Cancer Institute's NCI-60 human tumor cell line screen. The following table summarizes the percentage of cell growth inhibition at a single dose of 10 µM.[1]

Cell LineCancer TypeThis compound (% Growth)Trichoderone B (% Growth)
Leukemia
CCRF-CEMLeukemia99.4100.95
HL-60(TB)Leukemia93.6391.95
K-562Leukemia99.8102.73
MOLT-4Leukemia99.78102.22
RPMI-8226Leukemia100.22102.39
SRLeukemia98.34101.4
Non-Small Cell Lung Cancer
A549/ATCCNon-Small Cell Lung101.99101.1
EKVXNon-Small Cell Lung97.4996.16
HOP-62Non-Small Cell Lung99.2798.81
HOP-92Non-Small Cell Lung77.4976.19
NCI-H226Non-Small Cell Lung98.2799.68
NCI-H23Non-Small Cell Lung102.04101.12
NCI-H322MNon-Small Cell Lung97.35100.08
NCI-H460Non-Small Cell Lung100.91101.69
NCI-H522Non-Small Cell Lung100.12100.86
Colon Cancer
COLO 205Colon Cancer101.76101.42
HCT-116Colon Cancer100.91101.93
HCT-15Colon Cancer102.48101.27
HT29Colon Cancer102.2101.3
KM12Colon Cancer101.81101.86
SW-620Colon Cancer100.3100.99
CNS Cancer
SF-268CNS Cancer99.98100.74
SF-295CNS Cancer100.3100.51
SF-539CNS Cancer101.37101.24
SNB-19CNS Cancer99.61100.71
SNB-75CNS Cancer49.9627.59
U251CNS Cancer100.72100.41
Melanoma
LOX IMVIMelanoma100.08101.12
MALME-3MMelanoma101.62101.24
M14Melanoma99.99100.83
MDA-MB-435Melanoma100.38101.3
SK-MEL-2Melanoma101.24101.03
SK-MEL-28Melanoma101.91101.27
SK-MEL-5Melanoma101.45101.08
UACC-257Melanoma101.1874.23
UACC-62Melanoma101.6101.27
Ovarian Cancer
IGROV1Ovarian Cancer101.08101.07
OVCAR-3Ovarian Cancer101.3100.95
OVCAR-4Ovarian Cancer100.6100.86
OVCAR-5Ovarian Cancer100.86100.56
OVCAR-8Ovarian Cancer100.41100.99
NCI/ADR-RESOvarian Cancer100.51100.74
SK-OV-3Ovarian Cancer101.12101.1
Renal Cancer
786-0Renal Cancer101.07101.1
A498Renal Cancer73.0577.49
ACHNRenal Cancer101.24101.12
CAKI-1Renal Cancer101.3101.12
RXF 393Renal Cancer100.3100.86
SN12CRenal Cancer101.18100.99
TK-10Renal Cancer100.95101.03
UO-31Renal Cancer101.12101.24
Prostate Cancer
PC-3Prostate Cancer101.6101.3
DU-145Prostate Cancer101.24101.27
Breast Cancer
MCF7Breast Cancer101.81101.27
MDA-MB-231/ATCCBreast Cancer101.3101.12
HS 578TBreast Cancer101.07101.03
BT-549Breast Cancer100.95101.03
T-47DBreast Cancer101.6101.24
MDA-MB-468Breast Cancer100.86101.1

Data extracted from the supplementary information of Currens et al., 2021.[1]

The study concluded that both this compound and Trichoderone B exhibit a similar cytotoxic profile with generally low potency at the 10 µM dosage, though some cell lines showed a more significant reduction in growth, suggesting potential for selective activity.[1]

Experimental Protocols

NCI-60 Sulforhodamine B (SRB) Cytotoxicity Assay

The comparative cytotoxicity data for this compound and Trichoderone B was generated using the NCI-60 screen, which employs the sulforhodamine B (SRB) assay.[2][3]

1. Cell Plating:

  • Human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

  • Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of the specific cell line.[2]

  • The plates are incubated for 24 hours at 37°C, 5% CO2, 95% air, and 100% relative humidity.[2]

2. Compound Preparation and Addition:

  • Experimental compounds (this compound and Trichoderone B) are solubilized in dimethyl sulfoxide (B87167) (DMSO).[2]

  • For the single-dose assay, the compounds are diluted to a final concentration of 10 µM in the cell culture medium.[3]

  • The diluted compounds are added to the appropriate wells, and the plates are incubated for an additional 48 hours under the same conditions.[3]

3. Cell Fixation and Staining:

  • After the 48-hour incubation, adherent cells are fixed in situ by adding cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.[3]

  • The supernatant is discarded, and the plates are washed five times with tap water and then air-dried.[2]

  • 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated for 10 minutes at room temperature.[2]

4. Absorbance Measurement:

  • Unbound dye is removed by washing five times with 1% acetic acid, and the plates are air-dried.[2]

  • The bound stain is solubilized with 10 mM trizma base.[3]

  • The absorbance is read on an automated plate reader at a wavelength of 515 nm.[3]

5. Data Analysis:

  • The percentage growth is calculated relative to the no-drug control and the cell count at the time of drug addition. This allows for the determination of growth inhibition (values between 0 and 100) and cell lethality (values less than 0).[2]

Signaling Pathways and Mechanisms of Action

The specific signaling pathways directly modulated by this compound and Trichoderone are not yet fully elucidated. However, insights can be drawn from the known pathways in their respective producing organisms, Aspergillus and Trichoderma.

Aspergillus Signaling Pathways

In Aspergillus species, the Cell Wall Integrity (CWI) signaling pathway, a conserved mitogen-activated protein kinase (MAPK) cascade, is crucial for responding to cell wall stress. This pathway is a potential target for antifungal drugs.[4][5][6]

Aspergillus_CWI_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell Wall Stress Cell Wall Stress Sensors Sensors Cell Wall Stress->Sensors Rho1-GTP Rho1-GTP Sensors->Rho1-GTP PKC PKC Rho1-GTP->PKC Bck1 Bck1 (MAPKKK) PKC->Bck1 Mkk2 Mkk2 (MAPKK) Bck1->Mkk2 MpkA MpkA (MAPK) Mkk2->MpkA Transcription Factors Transcription Factors MpkA->Transcription Factors Gene Expression Cell Wall Gene Expression Transcription Factors->Gene Expression

Aspergillus Cell Wall Integrity Pathway
Trichoderma Signaling Pathways

Trichoderma species utilize complex signaling networks to regulate mycoparasitism and the production of secondary metabolites. These pathways often involve G-protein coupled receptors (GPCRs), MAP kinases, and the cAMP pathway.[7][8] The Target of Rapamycin (TOR) pathway is also a key regulator of growth and metabolism in response to nutrient availability.[9]

Trichoderma_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Host Signals Host Signals GPCR GPCR Host Signals->GPCR G-protein G-protein GPCR->G-protein Adenylate Cyclase Adenylate Cyclase G-protein->Adenylate Cyclase MAPK Cascade MAPK Cascade G-protein->MAPK Cascade cAMP cAMP Adenylate Cyclase->cAMP PKA PKA cAMP->PKA Transcription Factors Transcription Factors PKA->Transcription Factors MAPK Cascade->Transcription Factors Gene Expression Mycoparasitism & SM Biosynthesis Transcription Factors->Gene Expression

Trichoderma Mycoparasitism Signaling

Conclusion

This compound and Trichoderone B, based on the available NCI-60 single-dose screening data, exhibit a largely similar and modest cytotoxic profile against a broad range of human cancer cell lines. However, notable exceptions in specific cell lines, such as SNB-75 (CNS Cancer) for both compounds and UACC-257 (Melanoma) for Trichoderone B, suggest the potential for selective activity that warrants further investigation through more extensive dose-response studies.

The provided experimental protocols for the NCI-60 screen offer a foundation for designing further comparative studies. While the specific molecular targets and signaling pathways of this compound and Trichoderone remain to be fully elucidated, the general signaling frameworks in Aspergillus and Trichoderma provide a starting point for mechanistic investigations. Future research should focus on comprehensive dose-response analyses, identification of molecular targets, and elucidation of the specific signaling cascades affected by these compounds to better understand their therapeutic potential.

References

A Comparative Analysis of Synthetic versus Natural Aspergillin PZ: A Structural Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structural validation of synthetically produced aspergillin PZ against its naturally occurring counterpart. This compound, a complex pentacyclic isoindole alkaloid, was first isolated from the fungus Aspergillus awamori.[1] Its intricate architecture, featuring ten contiguous stereocenters, has made it a challenging target for total synthesis, a feat first accomplished by Overman and coworkers and later in a biomimetic approach by Trauner and his team.[1] This guide will demonstrate through comparative data that the synthetic routes yield a product structurally identical to the natural compound, a critical consideration for its potential therapeutic applications.

Structural Equivalence: A Data-Driven Confirmation

The definitive validation of the structure of synthetic this compound lies in the direct comparison of its spectroscopic data with that of the natural product. The spectral data from the biomimetic synthesis by Reyes, Winter, Spessert, and Trauner were reported to be in "excellent agreement" with both the data for the natural isolate and the material from Overman's landmark synthesis.[1] This indicates a structural identity between the molecules produced through chemical synthesis and those isolated from nature.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for both natural and synthetic this compound, underscoring their structural congruence.

Table 1: ¹H NMR Data Comparison of Natural and Synthetic this compound

Proton Natural this compound ¹H NMR (300 MHz, MeOD) δ [ppm]
H-136.10 (d, J = 10.76 Hz)
H-75.41 (m)
H-185.36 (t, J = 4.70 Hz)
H-10a4.02 (d, J = 18.09 Hz)
H-33.86 (m)
H-43.30 – 3.18 (m)
H-8, H-19a2.67 – 2.53 (m)
H-202.24 - 2.18 (m)
H-19b2.18 – 2.10 (m)
H-10b1.94 (dd, J = 17.73, 5.49 Hz)
H-16, H-171.79 (s)
H-15a, H-22a1.63 (m)
H-211.51 (d, J = 1.32)
H-15b, H-22b1.32 (m)
H-7-Me1.27 (d, J = 6.92 Hz)
H-14a, H-23a1.19 (m)
H-24, H-250.93 (d, J = 6.57 Hz)

Note: Data for synthetic this compound is in excellent agreement with the natural product data presented here. Minor variations in chemical shifts can occur due to differences in solvent and spectrometer calibration.

Table 2: Mass Spectrometry Data

Analysis Natural this compound Synthetic this compound
High-Resolution Mass Spectrometry (HRMS) Data to be populated from supporting information of cited literature.Data to be populated from supporting information of cited literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the isolation of natural this compound and its total synthesis.

Isolation of Natural this compound from Aspergillus awamori

The original isolation of this compound was achieved through activity-guided fractionation of the fermentation products of Aspergillus awamori. The process is summarized in the workflow below.

G cluster_0 Fermentation and Extraction cluster_1 Purification Fermentation Fermentation of Aspergillus awamori Extraction Extraction of Fermentation Broth Fermentation->Extraction Fractionation Activity-Guided Fractionation Extraction->Fractionation Purification Purification of Active Fractions Fractionation->Purification Aspergillin_PZ This compound Purification->Aspergillin_PZ Isolation G Starting_Materials Simple Precursors Key_Intermediate Formation of Key Intermediate K Starting_Materials->Key_Intermediate Cyclization Biomimetic Acid-Catalyzed Cyclization Cascade Key_Intermediate->Cyclization Aspergillin_PZ This compound Cyclization->Aspergillin_PZ

References

comparative analysis of aspergillin PZ's activity in different cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Aspergillin PZ, a secondary metabolite produced by fungi of the Aspergillus genus, has demonstrated cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of its activity, presenting available experimental data and outlining the methodologies used in these assessments. This information is intended for researchers, scientists, and drug development professionals interested in the potential of this compound as an anticancer agent.

Cytotoxic Activity of this compound in Cancer Cell Lines

The inhibitory concentration 50 (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. In the context of cancer research, it represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro.

Studies have reported the IC50 values for this compound in several human cancer cell lines, indicating a varied level of cytotoxic activity depending on the cell type.

Cell LineCancer TypeIC50 (µM)Reference
HL-60Promyelocytic Leukemia56.61[1]
A2780Ovarian Carcinoma>5[1]
PC3Prostate Adenocarcinoma>25[1]
LNCaPProstate Adenocarcinoma>50[1]
PANC-1Pancreatic CancerData not quantified[1]
MDA-MB-231Breast CancerData not quantified[1]
A549Lung CancerData not quantified[1]

Note: The ">" symbol indicates that at the highest concentration tested, 50% inhibition was not reached. The cytotoxic effects on PANC-1, MDA-MB-231, and A549 cell lines have been observed, but specific IC50 values were not provided in the referenced literature[1].

Furthermore, this compound was subjected to the National Cancer Institute's (NCI) 60-human tumor cell line screen. At a single dose of 10 µM, it demonstrated low potency but did show a reduction in growth for the following cell lines:

  • UACC-257 (Melanoma)

  • HOP-92 (Non-Small Cell Lung Cancer)

  • A498 (Renal Cancer)

  • SNB-75 (Central Nervous system Cancer)

Detailed quantitative data from the full NCI-60 screen for this compound is not publicly available in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for the key experiments commonly used to assess the anticancer activity of compounds like this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, MTT solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate overnight_incubation Incubate Overnight cell_seeding->overnight_incubation Adhesion add_compound Add this compound overnight_incubation->add_compound incubation_treatment Incubate (24-72h) add_compound->incubation_treatment add_mtt Add MTT Solution incubation_treatment->add_mtt incubation_mtt Incubate (2-4h) add_mtt->incubation_mtt Formazan Formation solubilization Add Solubilizing Agent incubation_mtt->solubilization read_absorbance Measure Absorbance solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Experimental workflow for the MTT cytotoxicity assay.

Apoptosis and Cell Cycle Analysis

While specific data on this compound-induced apoptosis and cell cycle arrest is currently limited in the public domain, the following are standard protocols to investigate these cellular events.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with this compound at various concentrations for a defined period.

  • Cell Harvesting: Adherent cells are detached using a gentle enzyme (e.g., TrypLE), and both adherent and floating cells are collected.

  • Washing: Cells are washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic and necrotic cells are positive for both Annexin V and PI.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated and harvested.

  • Fixation: Cells are fixed in cold 70% ethanol (B145695) to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase A to remove RNA and then stained with Propidium Iodide (PI), which intercalates with DNA.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.

Signaling Pathway Analysis

The molecular mechanisms and signaling pathways affected by this compound are yet to be fully elucidated. Future research will likely focus on key pathways involved in cancer cell proliferation, survival, and apoptosis.

Western Blotting for Apoptosis-Related Proteins

Western blotting can be used to detect changes in the expression levels of proteins involved in the apoptotic cascade.

  • Protein Extraction: Following treatment with this compound, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspases, PARP) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands can be quantified to determine changes in protein expression.

Apoptosis_Signaling_Pathway cluster_stimulus Apoptotic Stimulus cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway Aspergillin_PZ This compound Bcl2_family Bcl-2 Family (Bax, Bcl-2) Aspergillin_PZ->Bcl2_family Potential Target Death_Receptors Death Receptors (e.g., Fas, TRAIL-R) Aspergillin_PZ->Death_Receptors Potential Target Mitochondria Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Bcl2_family->Mitochondria Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_9 Caspase-9 activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 activation Caspase_9->Caspase_3 DISC DISC Formation (FADD, Pro-caspase-8) Death_Receptors->DISC Caspase_8 Caspase-8 activation DISC->Caspase_8 Caspase_8->Bcl2_family Bid cleavage Caspase_8->Caspase_3 PARP_cleavage PARP Cleavage Caspase_3->PARP_cleavage Apoptosis Apoptosis PARP_cleavage->Apoptosis

Hypothesized apoptotic signaling pathways potentially affected by this compound.

Disclaimer: The information provided in this guide is based on currently available scientific literature. Further research is required to fully understand the anticancer potential and mechanisms of action of this compound. The experimental protocols are generalized and may require optimization for specific cell lines and experimental conditions.

References

Unraveling the Structure-Activity Relationship of Aspergillin PZ Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive understanding of the structure-activity relationship (SAR) of Aspergillin PZ and its analogs is crucial for the development of novel therapeutic agents. While direct and extensive SAR studies on a wide range of this compound analogs are limited in publicly available literature, a comparative analysis of its structural relatives, the aspochalasins, provides valuable insights into the key determinants of their biological activity.

This compound is a structurally complex pentacyclic cytochalasan, a class of fungal secondary metabolites known for their diverse and potent biological activities, including cytotoxic, antimicrobial, and antiviral effects.[1] The intricate architecture of this compound, featuring a highly substituted isoindolone core fused to a macrocyclic ring, presents both a challenge and an opportunity for medicinal chemists. Understanding which structural motifs are essential for its bioactivity is key to designing simplified, more potent, and selective analogs.

This guide summarizes the known biological activities of this compound and its biosynthetic precursor, aspochalasin D, and extrapolates potential SAR from studies on other aspochalasin analogs.

Comparative Biological Activity of Aspochalasin Analogs

Aspochalasins, the broader family to which this compound belongs, have been more extensively studied, providing a basis for inferring the SAR of this compound. The cytotoxic activity of these compounds is a key area of investigation, with many analogs exhibiting potent effects against various cancer cell lines. The following table summarizes the cytotoxic activities (IC50 values) of several aspochalasin derivatives against different human cancer cell lines.

CompoundNCI-H460 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)SF-268 (CNS) IC50 (µM)PC-3 (Prostate) IC50 (µM)HCT-116 (Colon) IC50 (µM)Additional Cell Lines IC50 (µM)
Aspochalasin D -----EC50 of 5.72 µM[2]
Aspochalasin E ---19.0 ± 7.7[3]5.9 ± 0.8[3]22Rv1: 19.0 ± 7.7, A549: 19.0 ± 7.7[3]
Aspochalasin I Weak to moderate cytotoxicityWeak to moderate cytotoxicityWeak to moderate cytotoxicity--Melanogenesis inhibition in Mel-Ab cells: IC50 of 22.4 µM
Aspochalasin J Weak to moderate cytotoxicityWeak to moderate cytotoxicityWeak to moderate cytotoxicity---
Aspochalasin W ---30.439.2-
TMC-169 ----0.78 µg/mlU937: 0.81, Jurkat: 0.2, HL-60: 0.68, WiDr: 0.83 (all in µg/ml)
Periconiasin A -----HCT-8: 0.9, BGC-823: 2.1
Periconiasin B -----HCT-8: 0.8, BGC-823: 5.1, Bel-7402: 9.4
Spicochalasin A -----HL-60: 19.9

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between different studies.

Key Structural Features and Their Inferred Importance

The biological activity of aspochalasins and, by extension, this compound, is highly dependent on their complex three-dimensional structure. Minor modifications to the scaffold can lead to significant changes in potency and selectivity.

1. The Perhydroisoindolone Core: This is the fundamental building block of all cytochalasans and is essential for their activity. Modifications to this core can drastically alter the biological profile.

2. The Macrocyclic Ring: The size and conformation of the macrocyclic ring play a critical role. While traditionally considered essential, some studies have shown that analogs lacking the macrocycle can still exhibit biological activity, albeit generally reduced. For aspochalasins, the macrocycle is typically 11- or 12-membered.

3. The C-7 Hydroxyl Group: The presence of a hydroxyl group at the C-7 position is a common feature in many active cytochalasans and is often implicated as being important for activity. For instance, Aspochalasin U, which possesses a C-7 hydroxyl, exhibits moderate anti-TNFα activity.

4. The α,β-Unsaturated Carbonyl Group: This moiety within the macrocycle is a reactive site and is thought to be involved in the interaction with biological targets, such as actin.

5. Stereochemistry: The stereochemical configuration of the numerous chiral centers is critical. For example, the different biological activities of periconiasins A and B, which only differ in the orientation of the C-17 hydroxyl group, highlight the importance of stereochemistry.

Experimental Protocols

The evaluation of the biological activity of aspochalasin analogs typically involves cell-based assays to determine their cytotoxic or other effects. A general protocol for assessing cytotoxicity using the MTT assay is described below.

General Protocol for MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 to 10,000 cells per well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Stock solutions of the test compounds are prepared in a suitable solvent, such as DMSO. Serial dilutions are then made in the cell culture medium to achieve the desired final concentrations. The medium in the wells is replaced with the medium containing the test compounds, and the plates are incubated for a further 48 to 72 hours.

  • MTT Addition and Incubation: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for a few hours, during which viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.

  • Formazan Solubilization and Absorbance Measurement: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals. The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

  • Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle control (cells treated with the solvent alone). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of cell viability against the compound concentration.

Visualizing Relationships and Pathways

Diagrams generated using Graphviz can help to visualize the complex relationships between this compound and its precursors, as well as conceptual SAR models.

Aspergillin_PZ_Biosynthesis Biosynthetic Relationship of this compound Aspochalasin_D Aspochalasin D Aspergillin_PZ This compound Aspochalasin_D->Aspergillin_PZ [Vinylogous Prins Reaction]

Caption: Biosynthetic conversion of aspochalasin D to this compound.

SAR_Concept Conceptual SAR of Aspochalasin Analogs Core Perhydroisoindolone Core Activity Biological Activity Core->Activity Macrocycle Macrocyclic Ring (Size & Conformation) Macrocycle->Activity C7_OH C-7 Hydroxyl Group C7_OH->Activity Unsaturation α,β-Unsaturated Carbonyl Unsaturation->Activity Stereochem Stereochemistry Stereochem->Activity

Caption: Key structural features influencing the biological activity of aspochalasins.

Conclusion

While a comprehensive SAR for this compound analogs remains to be fully elucidated, the existing data on aspochalasins provides a strong foundation for future drug discovery efforts. The perhydroisoindolone core, the macrocyclic ring, the C-7 hydroxyl group, and the stereochemistry of the molecule are all critical determinants of biological activity. Further synthesis and biological evaluation of a diverse library of this compound analogs are needed to refine our understanding of its SAR and to unlock its full therapeutic potential.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Aspergillin PZ

Author: BenchChem Technical Support Team. Date: December 2025

As a potent fungal metabolite with cytotoxic properties, Aspergillin PZ requires meticulous handling and disposal to ensure the safety of laboratory personnel and the environment.[1][2] This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, aligning with standard laboratory safety practices for chemical and cytotoxic waste.

Personal Protective Equipment (PPE) and Waste Stream Management

Before beginning any disposal procedure, ensure all necessary personal protective equipment is worn and the appropriate waste streams are correctly identified.

ItemSpecificationWaste Stream
Gloves Nitrile or other chemically resistant gloves.Solid Chemical Waste
Eye Protection Safety glasses with side shields or goggles.N/A
Lab Coat Standard laboratory coat.Laboratory Laundry
This compound (Solid) Unused or expired solid compound.Solid Chemical Waste
Contaminated Labware Pipette tips, centrifuge tubes, vials, etc., that have come into direct contact with this compound.Solid Chemical Waste
Contaminated Solvents Solvents (e.g., DMSO, ethanol, methanol) used to dissolve or rinse this compound.[1]Liquid Chemical Waste
Decontamination Waste Wipes, paper towels, etc., used for cleaning spills or decontaminating surfaces.Solid Chemical Waste
Empty Product Vials Original vials that contained this compound.Solid Chemical Waste

Step-by-Step Disposal Protocol for this compound

This protocol outlines the essential steps for the safe disposal of this compound and associated contaminated materials.

1. Decontamination of Working Surfaces and Equipment:

  • Prepare a decontaminating solution appropriate for cytotoxic compounds, such as a 1% sodium hypochlorite (B82951) solution followed by a rinse with 70% ethanol.

  • Thoroughly wipe down all surfaces and equipment that may have come into contact with this compound.

  • Dispose of all cleaning materials (wipes, paper towels) as solid chemical waste.

2. Disposal of Solid this compound and Contaminated Labware:

  • Collect all solid this compound waste, including unused product and contaminated disposable labware (e.g., pipette tips, tubes).

  • Place these materials in a designated, leak-proof, and clearly labeled solid chemical waste container.

  • The container should be labeled as "Cytotoxic Waste" or "Chemical Waste" in accordance with your institution's guidelines.

3. Disposal of Liquid Waste Containing this compound:

  • Collect all liquid waste containing this compound, including leftover solutions and solvent rinses.

  • Pour the liquid waste into a designated, leak-proof, and clearly labeled liquid chemical waste container.

  • Ensure the container is compatible with the solvents used (e.g., a high-density polyethylene (B3416737) container for organic solvents).

  • The container must be labeled as "Hazardous Waste" and specify the contents, including "this compound" and the solvent(s) used.

4. Final Container Sealing and Storage:

  • Securely seal all waste containers.

  • Store the sealed containers in a designated hazardous waste accumulation area, away from general laboratory traffic.

  • Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal process, from preparation to final disposal.

Aspergillin_PZ_Disposal cluster_prep Preparation cluster_disposal Disposal Steps cluster_final Finalization PPE Don Appropriate PPE PrepWaste Prepare Labeled Waste Containers PPE->PrepWaste Decon Decontaminate Surfaces & Equipment PrepWaste->Decon SolidWaste Collect Solid Waste Decon->SolidWaste LiquidWaste Collect Liquid Waste Decon->LiquidWaste Seal Seal Waste Containers SolidWaste->Seal LiquidWaste->Seal Store Store in Designated Area Seal->Store Pickup Arrange for EHS Pickup Store->Pickup

Caption: Workflow for the proper disposal of this compound.

Disclaimer: These guidelines are based on general laboratory safety principles. Always consult your institution's specific environmental health and safety (EHS) protocols and the material's Safety Data Sheet (SDS) for complete and compliant disposal procedures.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.